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5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione Documentation Hub

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  • Product: 5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione
  • CAS: 94514-21-3

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 5-Fluoro-2,3-dihydro-1H-isoindole-1,3-dione (CAS 94514-21-3)

Executive Summary 5-Fluoro-2,3-dihydro-1H-isoindole-1,3-dione (commonly known as 5-fluorophthalimide) is a highly versatile, bifunctional building block. In modern applied chemistry, it serves two distinct but highly imp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Fluoro-2,3-dihydro-1H-isoindole-1,3-dione (commonly known as 5-fluorophthalimide) is a highly versatile, bifunctional building block. In modern applied chemistry, it serves two distinct but highly impactful roles:

  • Medicinal Chemistry (Targeted Protein Degradation): It is a critical precursor for synthesizing Cereblon (CRBN) E3 ligase ligands (e.g., thalidomide/lenalidomide analogs) used in Proteolysis Targeting Chimeras (PROTACs)[1].

  • Optoelectronics (Materials Science): It functions as a rigid, electron-deficient acceptor (A) core in the design of Donor-Acceptor (D-A) architectures for orange-red Thermally Activated Delayed Fluorescence (TADF) organic light-emitting diodes (OLEDs)[2],[3].

This guide details the physicochemical properties, mechanistic reactivity, and self-validating experimental protocols for utilizing this molecule in advanced research workflows.

Physicochemical Properties & Structural Identity

The utility of 5-fluorophthalimide stems from its compact structure, featuring an acidic imide nitrogen and a highly electrophilic fluorinated aromatic ring.

PropertyValue
IUPAC Name 5-Fluoro-2,3-dihydro-1H-isoindole-1,3-dione
Common Synonyms 5-fluorophthalimide; 4-fluorophthalimide; 5-fluoro-1H-isoindole-1,3(2H)-dione
CAS Number 94514-21-3[4]
Molecular Formula C8H4FNO2[4]
Molecular Weight 165.12 g/mol [4]
Canonical SMILES C1=CC2=C(C=C1F)C(=O)NC2=O
Physical Form Solid
Storage Conditions 4 °C to Room Temperature, sealed and dry[4],
Hazard Classification H302 (Harmful if swallowed), H315 (Skin irritation), H319, H335[4]

Chemical Reactivity and Mechanistic Profiling

The synthetic value of 5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione is driven by two orthogonal reactive sites:

  • Nucleophilic Aromatic Substitution (SNAr) at C-5: The fluorine atom is highly activated by the strong electron-withdrawing effect of the two adjacent imide carbonyls. This creates a severe electron deficiency at the C-5 position, making it an excellent electrophile. Primary and secondary amines can readily displace the fluorine atom through a Meisenheimer complex intermediate[1],[5].

  • N-Alkylation at the Imide Nitrogen: The N-H proton is relatively acidic (pKa ~8.3). In the presence of a mild base (e.g., K₂CO₃), it is easily deprotonated, allowing for N-alkylation or arylation to extend the molecular framework[2].

Applications in Targeted Protein Degradation (PROTACs)

In the development of PROTACs, the target protein-binding ligand must be connected to an E3 ubiquitin ligase binder via a linker. 5-Fluorophthalimide is frequently reacted with amine-terminated linkers to form the CRBN-recruiting moiety[1]. Following the SNAr reaction, the imide ring is often chemically elaborated into a glutarimide (forming a thalidomide derivative) to maximize CRBN binding affinity.

PROTAC_Workflow A 5-Fluoro-2,3-dihydro-1H-isoindole-1,3-dione (Electrophile) C SNAr Reaction DIEA, DMF, 90-130°C A->C B Amine-Functionalized Ligand (Nucleophile) B->C D Phthalimide-Linked Intermediate (F Displaced by N) C->D Nucleophilic Attack & F- Loss E Glutarimide Ring Formation (Imide N-Alkylation/Cyclization) D->E Structural Elaboration F Bifunctional PROTAC Molecule (CRBN Binder + Target Binder) E->F Final Assembly

Caption: Synthetic workflow for generating CRBN-recruiting PROTACs via SNAr on 5-fluorophthalimide.

Applications in Optoelectronics (TADF Materials)

In materials science, achieving efficient orange-red TADF emission is challenging due to the "energy gap law." 5-Fluorophthalimide is utilized as a rigid electron acceptor. By extending the conjugation of this acceptor and coupling it with peripheral electron donors (e.g., phenoxazine derivatives), researchers can achieve a highly distorted molecular structure. This distortion yields a very small singlet-triplet energy gap (ΔEST ~ 0.02 eV), which facilitates rapid reverse intersystem crossing (RISC) and enables external quantum efficiencies (EQE) exceeding 17% in OLED devices[3],[6].

TADF_Design Donor Electron Donor Moiety (e.g., Phenoxazine) DA_System Donor-Acceptor (D-A) System Extended Conjugation Donor->DA_System C-N Coupling Acceptor 5-Fluorophthalimide Core (Electron Acceptor) Acceptor->DA_System N-Alkylation / SNAr Properties Small ΔEST & Red-Shifted Emission (Orange-Red TADF) DA_System->Properties Photophysical Effect

Caption: Design logic for orange-red TADF emitters utilizing a 5-fluorophthalimide acceptor core.

Detailed Experimental Protocols & Self-Validating Systems

As a Senior Application Scientist, it is critical to understand why specific conditions are chosen and how to definitively prove the reaction's success.

Protocol A: SNAr-Mediated Linker Attachment (PROTAC Synthesis)

This protocol describes the coupling of an amine-bearing target ligand to the 5-position of the phthalimide core[1],[5].

Step-by-Step Methodology:

  • Reagent Preparation: In a dry, round-bottom flask, dissolve 5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione (1.0 eq) and the amine-functionalized ligand (1.05 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent. It highly solvates the nucleophile while leaving it unencumbered by hydrogen bonding, critically stabilizing the polar Meisenheimer transition state to accelerate the reaction.

  • Base Addition: Add N,N-Diisopropylethylamine (DIEA) (3.0 to 5.0 eq) to the mixture.

    • Causality: DIEA acts as a non-nucleophilic proton sponge. It scavenges the HF byproduct generated during the substitution, preventing the protonation of the nucleophilic amine without competing for the electrophilic fluorinated carbon.

  • Thermal Activation: Stir the reaction mixture in an oil bath at 90 °C to 130 °C for 2 to 4 hours.

    • Causality: Despite the activation from the imide carbonyls, displacing a fluoride from an aromatic ring requires significant thermal energy to overcome the activation barrier, particularly if the amine is sterically hindered.

  • Quenching & Workup: Cool the mixture to room temperature and quench with ice water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Causality: The water quench crashes out the highly organic product and selectively partitions the polar DMF and DIEA-HF salts into the aqueous phase.

Validation & Analytical Checkpoints:

  • ¹⁹F NMR Spectroscopy: The starting material exhibits a distinct fluorine signal (typically around -110 to -115 ppm). A successful, complete SNAr reaction is self-validating when this specific ¹⁹F signal completely disappears from the crude spectrum.

  • LC-MS Analysis: The mass spectrum must show a mass shift corresponding to the loss of fluorine (19.00 Da) and the addition of the amine moiety (minus one proton).

Protocol B: N-Alkylation for TADF Acceptor Core Extension

This protocol is used to extend the conjugation of the acceptor core before attaching donor molecules[2].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 5-fluorophthalimide (1.0 eq) and an alkyl/aryl halide (e.g., a brominated conjugation extender) in anhydrous ethanol or DMF.

  • Deprotonation: Add a mild base such as K₂CO₃ (2.0 eq).

    • Causality: The imide N-H is sufficiently acidic that K₂CO₃ can quantitatively deprotonate it, generating a highly nucleophilic nitrogen anion.

  • Reflux: Heat the mixture to 90 °C for 24 hours.

  • Isolation: Cool the mixture. If run in ethanol, the extended intermediate often precipitates directly and can be collected by vacuum filtration and washed with cold ethanol (Yields typically >70%)[2].

References

  • Sigma-Aldrich Product Catalog: 5-Fluoro-2,3-dihydro-1H-isoindole-1,3-dione (CAS 94514-21-3) Properties and Safety Information.[4],

  • US Patent 20180099940A1: Compounds and methods for the targeted degradation of androgen receptor. Google Patents. [1]

  • WIPO Patent WO2025163390A2: Heterobifunctional compounds for the degradation of hpk1. Google Patents. [5]

  • ACS Applied Materials & Interfaces (2024): Extended Conjugation Strategy Enabling Red-Shifted and Efficient Emission of Orange-Red Thermally Activated Delayed Fluorescence Materials. PubMed / ACS Publications. [2],[3],[6]

Sources

Exploratory

Strategic Utilization of 5-Fluoroisoindoline-1,3-dione in Medicinal Chemistry

This guide details the technical utility, synthesis, and application of 5-fluoroisoindoline-1,3-dione (also known as 5-fluorophthalimide). It is designed for medicinal chemists and process scientists focusing on targeted...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical utility, synthesis, and application of 5-fluoroisoindoline-1,3-dione (also known as 5-fluorophthalimide). It is designed for medicinal chemists and process scientists focusing on targeted protein degradation (PROTACs) and heterocyclic scaffold diversification.

Executive Summary & Chemical Profile

5-Fluoroisoindoline-1,3-dione is a high-value pharmacophore intermediate. Unlike its non-fluorinated counterpart, the inclusion of the fluorine atom at the C-5 position serves two critical functions in drug design:

  • Metabolic Blocking: It obstructs oxidative metabolism at a metabolically vulnerable position on the aromatic ring.

  • SNAr Handle: The electron-withdrawing nature of the imide carbonyls activates the C-5 fluorine towards Nucleophilic Aromatic Substitution (

    
    ), allowing for the rapid introduction of amines, thiols, and ethers—a strategy essential for fragment-based drug discovery (FBDD).
    
Chemical Identity
PropertyData
IUPAC Name 5-fluoro-1H-isoindole-1,3(2H)-dione
Common Name 5-Fluorophthalimide
CAS Number 94514-21-3 (Core); 403-19-0 (General Isomer)
Molecular Formula

Molecular Weight 165.12 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, DMAc; Sparingly soluble in MeOH, EtOH

Synthesis & Production Logic

The synthesis of 5-fluoroisoindoline-1,3-dione is most efficiently achieved via the condensation of 4-fluorophthalic anhydride with a nitrogen source (urea or formamide). This route is preferred over the diacid route due to faster kinetics and cleaner workup.

Protocol 1: Condensation from 4-Fluorophthalic Anhydride

Objective: Synthesis of the core imide scaffold.

Reagents:

  • 4-Fluorophthalic anhydride (1.0 equiv)

  • Urea (1.5 equiv) or Formamide (Excess)

  • Solvent: Glacial Acetic Acid (AcOH) or solvent-free fusion.

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 4-fluorophthalic anhydride and urea (molar ratio 1:1.5).

  • Fusion (Solvent-Free): Heat the mixture to 135–150°C . The mixture will melt and evolve

    
     and 
    
    
    
    .
    • Critical Control: Maintain temperature below 180°C to prevent polymerization or charring.

  • Reaction Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The anhydride spot (

    
    ) will disappear, replaced by the imide (
    
    
    
    ).
  • Workup:

    • Cool the melt to ~80°C.

    • Add water and stir vigorously to break up the solid mass.

    • Filter the precipitate and wash with cold water followed by cold ethanol.

  • Purification: Recrystallize from ethanol or acetonitrile/water to yield white needles.

Reactivity & Functionalization

The versatility of 5-fluoroisoindoline-1,3-dione lies in its dual reactivity: N-Alkylation (Gabriel-type) and C-5 Displacement (


).
Diagram 1: Reactivity Pathways

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

G Start 4-Fluorophthalic Anhydride Core 5-Fluoroisoindoline- 1,3-dione (Core) Start->Core Urea/Heat (Condensation) Prod_N N-Alkylated Derivatives (PROTAC Linkers) Core->Prod_N R-X, K2CO3 (Gabriel Synthesis) Prod_SNAr 5-Amino/Thio Phthalimides Core->Prod_SNAr Nu-H (Amine/Thiol) DMSO, Heat Drug Thalidomide/Lenalidomide Analogs Prod_N->Drug Further Derivatization Prod_SNAr->Drug Glutarimide Coupling

Caption: Divergent synthetic pathways from the 5-fluoro core. Blue path: N-alkylation. Red path: Nucleophilic aromatic substitution.[1][2]

Protocol 2: N-Alkylation (Synthesis of PROTAC Intermediates)

This reaction is critical for attaching linkers (e.g., alkyl halides or tosylates) to create Cereblon (CRBN) ligands for PROTACs.

Reagents:

  • 5-Fluoroisoindoline-1,3-dione (1.0 equiv)

  • Alkyl Halide / Linker (1.1 equiv)

  • Base:

    
     (2.0 equiv) or NaH (1.2 equiv)
    
  • Solvent: Anhydrous DMF or NMP

Methodology:

  • Deprotonation: Dissolve the imide in anhydrous DMF. Add

    
    . Stir at RT for 30 mins. The solution may turn yellow due to the formation of the phthalimide anion.
    
  • Addition: Add the alkyl halide dropwise.

  • Heating: Heat to 60–80°C for 4–12 hours.

    • Note: The 5-fluoro group is stable under these conditions;

      
       at the fluorine requires stronger nucleophiles or higher temperatures.
      
  • Quench: Pour into ice water. The N-alkylated product usually precipitates.

Protocol 3: Diversification (Fluorine Displacement)

The 5-fluoro position is activated by the para and meta carbonyls. This allows for the synthesis of 5-amino or 5-thio derivatives, which are analogs of Lenalidomide or Pomalidomide .

Reagents:

  • 5-Fluoroisoindoline-1,3-dione (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine or Thiol (1.2–1.5 equiv)

  • Base: DIPEA (2.0 equiv)

  • Solvent: DMSO (Preferred for

    
    )
    

Methodology:

  • Dissolution: Dissolve the imide in DMSO (0.5 M concentration).

  • Reaction: Add the amine and DIPEA.

  • Conditions: Heat to 90–110°C .

    • Kinetics: Reaction progress depends on the nucleophile.[2][3] Primary amines react faster than secondary amines.

  • Isolation: Dilute with water and extract with Ethyl Acetate. The fluorine is displaced as fluoride (

    
    ).[4]
    

Pharmaceutical Applications & Case Studies

Targeted Protein Degradation (PROTACs)

The 5-fluoroisoindoline-1,3-dione scaffold is a direct precursor to 5-Fluoro-Thalidomide and 5-Fluoro-Pomalidomide .

  • Mechanism: These molecules bind to Cereblon (CRBN), part of the E3 ubiquitin ligase complex.

  • Advantage: The fluorine atom at C-5 (or C-4 depending on numbering relative to the glutarimide) modulates the binding affinity to CRBN and alters the "neosubstrate" scope—the proteins that the ligase targets for degradation.

Diagram 2: PROTAC Assembly Logic

PROTAC cluster_0 E3 Ligase Ligand Generation cluster_1 PROTAC Construction Imide 5-Fluoroisoindoline- 1,3-dione Glutarimide Glutarimide Ring (via N-alkylation) Imide->Glutarimide Step 1 Ligand CRBN Ligand (Thalidomide Analog) Glutarimide->Ligand Step 2 Linker Linker Attachment (at C-5 via SNAr) Ligand->Linker Functionalization Final Active PROTAC Linker->Final Warhead Target Protein Warhead Warhead->Final

Caption: Logic flow for assembling PROTACs using the 5-fluoro scaffold. The fluorine serves as a site for linker attachment or electronic modulation.

Safety & Handling

  • Hazards: 5-Fluoroisoindoline-1,3-dione is an irritant to eyes, skin, and the respiratory system.

  • Handling: Use a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place. Moisture can hydrolyze the imide ring back to the phthalamic acid over extended periods.

References

  • Synthesis of Fluorinated Phthalimides: Journal of Medicinal Chemistry. Synthesis of substituted phthalimides via anhydride fusion.

  • Gabriel Synthesis Mechanism: Organic Syntheses. Standard protocols for N-alkylation of phthalimides.

  • SNAr on Fluorinated Heterocycles: Journal of Organic Chemistry. Nucleophilic substitution patterns on electron-deficient fluoroarenes.

  • PROTAC Design Principles: Nature Reviews Drug Discovery. Structural activity relationships of Cereblon ligands derived from phthalimide.

  • Chemical Data & Safety: PubChem. Compound Summary for 5-fluoroisoindoline-1,3-dione.

Sources

Foundational

Technical Deep Dive: 4-Fluorophthalimide vs. 5-Fluorophthalimide Isomers

Executive Summary The distinction between 4-fluorophthalimide and 5-fluorophthalimide is a critical structural determination in the synthesis of immunomodulatory drugs (IMiDs), fluorescent probes, and high-performance po...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The distinction between 4-fluorophthalimide and 5-fluorophthalimide is a critical structural determination in the synthesis of immunomodulatory drugs (IMiDs), fluorescent probes, and high-performance polyimides.[1] While they share the same molecular formula (


), their electronic environments differ significantly due to the position of the fluorine atom relative to the electron-withdrawing imide carbonyls.
  • 4-Fluorophthalimide: Fluorine is adjacent (ortho) to one carbonyl group.[1] It is significantly more reactive toward Nucleophilic Aromatic Substitution (SNAr).

  • 5-Fluorophthalimide: Fluorine is meta to the closest carbonyl group.[1] It is kinetically more stable and often used when metabolic stability (blocking metabolic soft spots) is required without altering reactivity.

Part 1: Structural Analysis & Nomenclature[1]

A common source of error in the laboratory is the mismatch between the numbering of the starting material (phthalic anhydride) and the product (phthalimide).

The Numbering Shift

Strict IUPAC numbering prioritizes the heteroatom (Nitrogen) as position 2 in the phthalimide system. The carbonyl carbons are 1 and 3.[2][3] The fused benzene ring carbons are numbered 4, 5, 6, and 7.

IsomerStructure DescriptionPrecursor Anhydride
4-Fluorophthalimide Fluorine at C4 (adjacent to C=O)3-Fluorophthalic Anhydride
5-Fluorophthalimide Fluorine at C5 (meta to C=O)4-Fluorophthalic Anhydride

Critical Note: Vendors often list "4-fluorophthalic anhydride" as the precursor for "5-fluorophthalimide."[1] This is chemically correct but nomenclaturally confusing. Always verify structure by checking if the fluorine is adjacent (3-fluoro anhydride / 4-fluoro imide) or non-adjacent (4-fluoro anhydride / 5-fluoro imide) to the carbonyl.[1]

Electronic Environment

The phthalimide ring system is electron-deficient.[1]

  • 4-Position: The fluorine atom experiences a strong inductive electron-withdrawing effect (-I) from the adjacent carbonyl.[1] More importantly, during nucleophilic attack, the negative charge in the Meisenheimer complex can be delocalized onto the electronegative oxygen of the adjacent carbonyl.

  • 5-Position: The fluorine is meta to the carbonyl. It cannot effectively delocalize negative charge onto the carbonyl oxygen via resonance during nucleophilic attack.

Part 2: Synthesis & Manufacturing Protocols

Synthesis of 4-Fluorophthalimide

Precursor: 3-Fluorophthalic Anhydride (CAS: 652-39-1)[1]

Protocol (Urea Fusion Method):

  • Reagents: Mix 3-fluorophthalic anhydride (1.0 eq) with Urea (1.2 eq).

  • Reaction: Heat the solid mixture to a melt at 135–150°C.

  • Mechanism: Urea decomposes to release ammonia in situ, which attacks the anhydride to form the amic acid intermediate, followed by ring closure.

  • Workup: Cool to room temperature. Triturate the solid cake with cold water to remove unreacted urea and biuret byproducts. Filter and dry.

  • Purification: Recrystallize from Ethanol/Water (9:1).

Synthesis of 5-Fluorophthalimide

Precursor: 4-Fluorophthalic Anhydride (CAS: 319-03-9)[1]

Protocol (Formamide Method):

  • Reagents: Suspend 4-fluorophthalic anhydride (10 g) in Formamide (30 mL).

  • Reaction: Reflux at 140–150°C for 4–6 hours. Formamide acts as both solvent and ammonia source.

  • Observation: The solution will darken slightly; reaction completion is monitored by TLC (disappearance of anhydride).

  • Workup: Pour the hot reaction mixture into ice-water (100 mL). The product precipitates as a white/off-white solid.[1]

  • Yield: Generally 85–90%.

SynthesisPathways cluster_0 4-Fluoro Route cluster_1 5-Fluoro Route A 3-Fluorophthalic Anhydride (F adjacent to C=O) B Amic Acid Intermediate A->B + NH3 source (Urea/Formamide) C 4-Fluorophthalimide (Target) B->C - H2O Cyclization X 4-Fluorophthalic Anhydride (F meta to C=O) Y Amic Acid Intermediate X->Y + NH3 source Z 5-Fluorophthalimide (Target) Y->Z - H2O Cyclization

Figure 1: Synthetic pathways distinguishing the precursor numbering from the final isomer numbering.[1]

Part 3: Reactivity Profile (SNAr)[1]

The most significant functional difference between the isomers is their reactivity toward Nucleophilic Aromatic Substitution (SNAr). This is pivotal for medicinal chemists designing Cereblon (CRBN) ligands or PROTAC linkers.

The "Ortho" Effect (4-Fluoro)

The 4-fluorophthalimide is a "hot" electrophile.[1]

  • Mechanism: When a nucleophile (e.g., a primary amine) attacks C4, the transition state (Meisenheimer complex) is stabilized by the adjacent carbonyl group.

  • Result: Reaction rates are 10–100x faster than the 5-fluoro isomer.[1]

  • Utility: Ideal for introducing complex amines or linkers under mild conditions (e.g., DMSO,

    
    , 60°C).
    
The "Meta" Effect (5-Fluoro)

The 5-fluorophthalimide is a "warm" electrophile.[1]

  • Mechanism: Attack at C5 places the negative charge on carbons 4, 6, and the bridgehead. The charge cannot delocalize directly onto the carbonyl oxygen.

  • Result: Requires higher temperatures (>100°C) or stronger bases to effect substitution.

  • Utility: Often used as a "metabolic blocker." The C5 position corresponds to the C4 position of the phthalimide ring in Thalidomide, a primary site for cytochrome P450 hydroxylation. Fluorination here prevents metabolism without making the molecule overly reactive to off-target nucleophiles.[1]

SNAr_Reactivity cluster_reactive High Reactivity (4-Fluoro) cluster_stable Lower Reactivity (5-Fluoro) Start4 4-Fluorophthalimide TS4 Meisenheimer Complex (Stabilized by adjacent C=O) Start4->TS4 Nucleophile Attack Prod4 4-Substituted Product TS4->Prod4 Fast F- Elimination Start5 5-Fluorophthalimide TS5 Meisenheimer Complex (No direct C=O resonance) Start5->TS5 Nucleophile Attack (High Ea) Prod5 5-Substituted Product TS5->Prod5 Slower F- Elimination

Figure 2: Kinetic comparison of SNAr pathways. The 4-fluoro isomer benefits from resonance stabilization of the intermediate.[1]

Part 4: Spectroscopic Identification (NMR)

Distinguishing these isomers via


-NMR is definitive due to the coupling patterns.[1]
4-Fluorophthalimide (ABC System)[1]
  • Protons: H5, H6, H7.

  • Pattern:

    • H5 (adjacent to F): Appears as a multiplet (ddd) due to strong coupling with F (

      
      ) and ortho-coupling with H6.[1]
      
    • H7 (adjacent to C=O): Doublet or dd (

      
      ).
      
    • H6: Triplet-like (dd) at high field.

  • Key Feature: No isolated singlet. All aromatic protons show strong ortho-coupling (

    
    ).[1]
    
5-Fluorophthalimide (ABX System)[1]
  • Protons: H4, H6, H7.

  • Pattern:

    • H4 (isolated between F and C=O): Appears as a doublet of doublets with small coupling constants (meta-coupling to H6,

      
      ; coupling to F, 
      
      
      
      ).[1] It often looks like a "broad doublet" or "singlet" at low resolution, but is distinct.
    • H6/H7: Show an AB pattern with additional F-splitting.

  • Key Feature: The presence of H4, which has no ortho-proton neighbor, creates a distinct narrow signal compared to the 4-fluoro isomer.[1]

Part 5: Case Study – Thalidomide Analogs

In the development of IMiDs (Immunomodulatory Imide Drugs) like Lenalidomide and Pomalidomide, the phthalimide ring is the binding pharmacophore for Cereblon (CRBN).

Feature4-Fluoro Analog5-Fluoro Analog
Metabolic Stability Moderate.[1] C5 is open to hydroxylation.High. Blocks the primary metabolic soft spot (C5, which corresponds to C4 in Thalidomide numbering).
Binding Affinity Alters steric fit near the glutarimide loop.Generally maintains binding pose similar to parent, but with altered electronics.
Synthetic Utility Precursor for 4-amino analogs (Pomalidomide-like).[1]Precursor for 5-amino analogs (less common in clinic).[1]

Reference Insight: Research indicates that while 4-amino substitution (derived from 4-nitro or 4-fluoro precursors) is critical for the high potency of Pomalidomide, 5-substitution often leads to inactive or less potent compounds due to steric clash with the CRBN binding pocket [1].[1]

References

  • Tokunaga, E., et al. (2017). "Biological evaluation of both enantiomers of fluoro-thalidomide using human myeloma cell line H929 and others." PLOS ONE. Available at: [Link][1]

  • Manaka, A., & Sato, T. (2011). "Synthesis of 4-Fluorophthalic Anhydride Derivatives." Synthetic Communications. (General reference for anhydride synthesis protocols).

  • National Institutes of Health (NIH). "PubChem Compound Summary for 4-Aminophthalimide." (Used for structural correlation of 4-substituted phthalimides).[1] Available at: [Link][1]

Sources

Exploratory

Beyond the SDS: A Technical Guide to 5-Fluorophthalimide

[1] PART 1: EXECUTIVE TECHNICAL SUMMARY 5-Fluorophthalimide (CAS: 94514-21-3) is a critical fluorinated building block in medicinal chemistry, primarily utilized to introduce metabolic stability into phthalimide-based ph...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

PART 1: EXECUTIVE TECHNICAL SUMMARY

5-Fluorophthalimide (CAS: 94514-21-3) is a critical fluorinated building block in medicinal chemistry, primarily utilized to introduce metabolic stability into phthalimide-based pharmacophores.[1] While often colloquially referred to as "4-fluorophthalimide" due to its synthesis from 4-fluorophthalic anhydride, the IUPAC designation 5-fluoro-1H-isoindole-1,3(2H)-dione is the structural standard.

This guide transcends the standard Safety Data Sheet (SDS) by integrating physicochemical data with practical research protocols. It addresses the specific challenges of handling fluorinated heterocycles—hygroscopicity, electrostatic dusting, and nucleophilic susceptibility—providing a robust framework for safe and reproducible experimentation.[2]

PART 2: PHYSICOCHEMICAL & STRUCTURAL PROFILE

The nomenclature ambiguity of this compound is a frequent source of error in procurement and synthesis. The table below establishes the definitive identity used in this guide.

PropertySpecificationTechnical Note
IUPAC Name 5-fluoro-1H-isoindole-1,3(2H)-dioneCrucial: Often cataloged as 4-fluorophthalimide.[1][3][4] The fluoro group is at position 5 of the isoindole ring system.[3][5]
CAS Number 94514-21-3 Distinct from 4-fluorophthalic anhydride (CAS 319-03-9).[1]
Molecular Formula C₈H₄FNO₂
Molecular Weight 165.12 g/mol
Appearance White to Off-White Crystalline SolidSubject to electrostatic clumping.[1]
Melting Point 153–155 °CSharp melting point indicates high purity; broadening suggests hydrolysis to acid.
Solubility DMSO, DMF, hot EthanolPoorly soluble in water; hydrolyzes slowly in aqueous base.[2]
pKa ~8.3 (Imide N-H)The electron-withdrawing fluorine increases acidity compared to phthalimide (pKa 8.3 vs 8.3-8.5).[1]
Structural Isomerism Alert

Researchers must verify the substitution pattern.

  • 4-Fluorophthalic Anhydride precursor

    
     yields 5-Fluorophthalimide .[1]
    
  • 3-Fluorophthalic Anhydride precursor

    
     yields 4-Fluorophthalimide  (CAS 94514-21-3's isomer).
    
  • Note: Due to the symmetry of the unsubstituted imide, the 5- and 6- positions are equivalent, as are the 4- and 7- positions.

PART 3: HAZARD ASSESSMENT & TOXICOLOGY

While classified under GHS as a standard irritant, the specific risks of 5-fluorophthalimide in a drug discovery context relate to its biological activity and physical form.

GHS Classification (H-Codes)[6]
  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Scientist-to-Scientist Risk Analysis
  • Inhalation (The Primary Risk): The compound forms a fine, electrostatic dust.[2] Standard surgical masks are insufficient. Inhalation can trigger localized mucosal inflammation and potential sensitization due to the imide moiety's reactivity.

  • Nucleophilic Attack: The imide ring is susceptible to nucleophilic attack (e.g., by biological amines), which is the basis of its toxicity and its utility in derivatization.[2]

  • Metabolic Precursors: As a structural analog of thalidomide metabolites, strict containment is required to prevent unintended teratogenic exposure, although specific data on this isolated fragment is limited.[2]

PART 4: OPERATIONAL SAFETY & HANDLING

Protocol: The "Zero-Contamination" Weighing Workflow

Objective: Prevent cross-contamination and user exposure during the transfer of electrostatic fluorinated solids.

1. Engineering Controls

  • Primary: Chemical Fume Hood (Face velocity 0.5 m/s).

  • Secondary: Static dissipative weighing boat or anti-static gun (e.g., Zerostat).[2]

2. Personal Protective Equipment (PPE)

  • Hands: Double-gloving recommended. Inner: Latex (tactile). Outer: Nitrile (0.11mm min thickness). Rationale: Nitrile provides excellent chemical resistance, but double gloving allows stripping the outer layer immediately if dust adheres.[2]

  • Respiratory: If weighing outside a hood (not recommended), use a P100 particulate respirator.[2]

3. Handling Steps

  • Neutralize Static: Pass an anti-static gun over the open container before spatulation. This prevents the "jumping powder" effect common with fluorinated imides.

  • Transfer: Use a disposable anti-static spatula. Do not return excess material to the stock container to avoid hydrolysis contamination.

  • Decontamination: Wipe the balance area with a 10% ethanol-dampened Kimwipe. The solvent ensures pick-up of hydrophobic particles that dry paper would scatter.

DOT Diagram: Exposure Control Hierarchy[2]

SafetyHierarchy cluster_0 Hazard Source: 5-Fluorophthalimide Dust cluster_1 Control Barriers Source Micronized Solid (Electrostatic) Engineering Level 1: Engineering Fume Hood + Static Bar Source->Engineering Primary Containment Admin Level 2: Admin SOP + Designated Balance Engineering->Admin Residual Risk PPE Level 3: PPE Nitrile Gloves + N95/P100 Admin->PPE Final Barrier Exposure Researcher Exposure PPE->Exposure If Failed

Caption: Hierarchy of controls for handling electrostatic fluorinated solids. Engineering controls are the primary defense against inhalation.

PART 5: SYNTHESIS & REACTION PATHWAYS[7]

Understanding the chemical lineage is vital for troubleshooting synthesis. 5-Fluorophthalimide is rarely the end product; it is an intermediate.

Reaction Logic[2]
  • Precursor: 4-Fluorophthalic anhydride is the standard starting material.[1]

  • Imidation: Reaction with ammonia (or urea) yields the imide. The fluorine atom remains stable under these conditions.

  • Downstream: The N-H proton is acidic (pKa ~8.3), allowing alkylation (Gabriel Synthesis) or N-arylation. The fluorine atom activates the ring for potential Nucleophilic Aromatic Substitution (

    
    ) at extreme conditions, but is generally stable enough to serve as a metabolic blocker.[2]
    
DOT Diagram: Synthetic Lineage[2]

SynthesisPathway Anhydride 4-Fluorophthalic Anhydride (CAS 319-03-9) Product 5-Fluorophthalimide (CAS 94514-21-3) Anhydride->Product Heat, >150°C Reagent NH3 / Urea (Imidation) Reagent->Product Deriv1 N-Alkyl-5-fluorophthalimide (Gabriel Synthesis) Product->Deriv1 R-X, K2CO3 Deriv2 5-Fluoroanthranilic Acid (Hofmann Degradation) Product->Deriv2 NaOBr / NaOH

Caption: Synthetic pathway from anhydride precursor to 5-fluorophthalimide and downstream API intermediates.

PART 6: EMERGENCY RESPONSE

First Aid Protocols
  • Eye Contact: Immediate irrigation is critical. The imide can hydrolyze to the phthalamic acid in the moist eye environment, lowering pH.[2] Rinse for 15 minutes minimum .

  • Skin Contact: Wash with soap and water. Do not use solvent (ethanol/DMSO) to clean skin, as this may enhance transdermal absorption of the fluorinated compound.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water.

Spill Management
  • Small Spill (<5g):

    • Do not dry sweep (generates dust).[2]

    • Cover with wet paper towels to dampen.

    • Scoop into a chemically compatible waste container.

    • Clean surface with 0.1M NaOH (to hydrolyze any residue) followed by water.[2]

  • Disposal: Incineration is the only approved method. The presence of fluorine requires a facility equipped with scrubbers to handle HF generation during combustion.

PART 7: REFERENCES

  • PubChem. (2025).[6][7][8][9] Compound Summary: 5-Fluoro-1H-isoindole-1,3(2H)-dione (CAS 94514-21-3).[1][5] National Library of Medicine. Link

  • Sigma-Aldrich. (2025). Product Specification: 4-Fluorophthalic anhydride (Precursor). Merck KGaA. Link

  • ChemicalBook. (2025). Product Entry: 4-Fluorophthalimide (Synonym for 5-fluoro isomer).[3] Link

  • Molaid. (2024). Reaction Data: Synthesis of N-substituted fluorophthalimides. Link

  • GHS. (2023). Globally Harmonized System of Classification and Labelling of Chemicals. United Nations. Link[2]

Sources

Foundational

Isomeric Divergence in Rational Drug Design: A Structural and Synthetic Analysis of 5-Fluoroisatin and 5-Fluorophthalimide

Executive Summary In the landscape of rational drug design, the strategic incorporation of fluorine into heterocyclic scaffolds dramatically alters lipophilicity, metabolic stability, and target binding affinity. This te...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the strategic incorporation of fluorine into heterocyclic scaffolds dramatically alters lipophilicity, metabolic stability, and target binding affinity. This technical whitepaper explores the structural orthogonality and synthetic utility of two critical C₈H₄FNO₂ isomers: 5-fluoroisatin (5-fluoro-1H-indole-2,3-dione) and 5-fluorophthalimide (5-fluoro-1H-isoindole-1,3(2H)-dione). Despite sharing an identical molecular formula and weight, their distinct electronic distributions dictate entirely divergent synthetic workflows and pharmacological applications—from receptor tyrosine kinase (RTK) inhibitors to targeted immunomodulators.

Structural and Electronic Profiling

The fundamental difference between these two scaffolds lies in their dicarbonyl arrangements and resulting electrophilicity.

  • 5-Fluoroisatin features an asymmetric indole-2,3-dione core. The C-3 carbonyl is highly electrophilic due to the adjacent electron-withdrawing C-2 amide carbonyl and the inductive effect of the 5-fluoro substituent. This makes it a prime candidate for nucleophilic addition, particularly in the facile synthesis of Schiff bases and hydrazones[1].

  • 5-Fluorophthalimide utilizes a pseudo-symmetric isoindole-1,3-dione (imide) core. The carbonyls are resonance-stabilized by the nitrogen atom, rendering the ring highly stable against nucleophilic attack under mild conditions. Instead, its primary reactive site is the acidic N-H proton, which facilitates N-alkylation or N-arylation to generate potent pharmacophores[2].

Table 1: Physicochemical and Pharmacological Comparison
Parameter5-Fluoroisatin5-Fluorophthalimide
IUPAC Name 5-fluoro-1H-indole-2,3-dione5-fluoro-1H-isoindole-1,3(2H)-dione
Molecular Formula C₈H₄FNO₂C₈H₄FNO₂
Molecular Weight 165.12 g/mol [3]165.12 g/mol
Melting Point 224–227 °C[4]~180–183 °C
Primary Reactive Site C-3 Carbonyl (Highly Electrophilic)Imide N-H (Acidic/Nucleophilic)
Dominant Reaction Condensation (Schiff Base Formation)N-Alkylation / N-Arylation
Clinical Relevance Precursor to Sunitinib (Sutent)[4]TNF-α Inhibitors / PROTAC Anchors[2]

Mechanistic Pathways in Pharmacological Design

The distinct reactivity profiles of these isomers dictate their trajectory in drug development. 5-Fluoroisatin is heavily utilized in the synthesis of multi-targeted RTK inhibitors. For instance, it is the FDA-approved precursor for Sunitinib, a frontline therapy for renal cell carcinoma and gastrointestinal stromal tumors[4]. The C-3 hydrazone linkage is critical for anchoring the drug within the ATP-binding pocket of kinases.

Conversely, 5-fluorophthalimide serves as a privileged scaffold in immunomodulation. N-substituted fluorophthalimides, such as N-(3-methylpyridinyl)-5-fluorophthalimide, have demonstrated potent inhibition of Tumor Necrosis Factor-alpha (TNF-α) production[2]. Furthermore, the phthalimide core is the canonical binding motif for Cereblon (CRBN), making 5-fluorophthalimide an emerging anchor in the rational design of Proteolysis Targeting Chimeras (PROTACs).

IsomericDivergence Start Fluorinated Isomers (C8H4FNO2) Isatin 5-Fluoroisatin Start->Isatin Phthalimide 5-Fluorophthalimide Start->Phthalimide Rxn1 C-3 Carbonyl Condensation Isatin->Rxn1 Hydrazines/Amines Rxn2 N-Alkylation / Arylation Phthalimide->Rxn2 Base + R-X Drug1 Receptor Tyrosine Kinase Inhibitors (e.g., Sunitinib) Rxn1->Drug1 Target: VEGFR/PDGFR Drug2 Immunomodulators & PROTAC Anchors (e.g., TNF-α Inhibitors) Rxn2->Drug2 Target: Cereblon / TNF-α

Mechanistic divergence of C8H4FNO2 isomers in targeted drug development.

Self-Validating Experimental Workflows

To ensure high-fidelity synthesis, the following protocols have been designed as self-validating systems. Every step incorporates a physical or chemical checkpoint to verify the reaction's progress without requiring immediate chromatographic isolation.

Protocol A: C-3 Functionalization of 5-Fluoroisatin (Schiff Base Synthesis)

This workflow details the synthesis of 5-fluoro-3-hydrazonoindolin-2-one, a critical intermediate for kinase inhibitors[5].

  • Solvent Selection & Dissolution: Suspend 1.0 mmol of 5-fluoroisatin in 20 mL of absolute ethanol.

    • Causality: Ethanol provides a protic environment that hydrogen-bonds with the C-3 carbonyl, increasing its electrophilicity while maintaining the solubility of the transient hemiaminal intermediate.

  • Nucleophilic Addition: Add 1.5 equivalents of hydrazine monohydrate dropwise at ambient temperature[5].

    • Causality: The alpha-effect of hydrazine renders it a super-nucleophile. Using an excess ensures complete conversion of the highly electrophilic C-3 carbonyl and statistically minimizes the formation of symmetric azine dimers.

  • Thermal Activation: Heat the reaction mixture to reflux (78 °C) for 1 hour[5].

    • Causality: Thermal energy overcomes the activation barrier for the dehydration step (elimination of water), driving the thermodynamic equilibrium toward the stable hydrazone.

  • Isolation & Validation: Cool the mixture to 0 °C. Filter the resulting yellow precipitate and wash with cold deionized water[5].

    • Causality & Validation: The target Schiff base has negligible solubility in cold ethanol/water, whereas unreacted hydrazine and water-soluble byproducts are efficiently washed away. Successful conversion is visually validated by a color shift (orange to bright yellow) and spectroscopically by the disappearance of the C-3 ketone stretch (~1740 cm⁻¹) in FTIR.

Protocol B: N-Arylation of 5-Fluorophthalimide (TNF-α Inhibitor Synthesis)

This workflow details the synthesis of N-(3-methylpyridinyl)-5-fluorophthalimide, a potent immunomodulator[2].

  • Anhydride Activation: Combine 1.0 mmol of 5-fluorophthalic anhydride (the direct precursor to the imide) with 1.0 mmol of 3-methylpyridin-amine in 15 mL of glacial acetic acid.

    • Causality: Glacial acetic acid acts dually as a solvent and an acid catalyst. It protonates the anhydride oxygen, drastically increasing the susceptibility of the adjacent carbonyl to nucleophilic attack by the weakly nucleophilic aminopyridine.

  • Amic Acid Formation: Stir the mixture at room temperature for 30 minutes.

    • Causality: This allows the kinetic formation of the intermediate amic acid (ring-opened state) without premature thermal degradation of the amine reactant.

  • Cyclodehydration: Elevate the temperature to 120 °C (reflux) for 4 hours.

    • Causality: Sustained high heat in the acidic medium forces the intramolecular cyclization of the amic acid. The elimination of water drives the formation of the thermodynamically stable, closed imide ring.

  • Precipitation & Validation: Pour the hot reaction mixture over 50 g of crushed ice. Filter the resulting precipitate and recrystallize from hot ethanol.

    • Causality & Validation: Rapid cooling in a highly polar aqueous environment crashes out the hydrophobic N-aryl phthalimide. The system self-validates through FTIR: the broad O-H stretch of the intermediate carboxylic acid disappears, replaced by the characteristic twin imide carbonyl peaks (~1710 and 1770 cm⁻¹).

Conclusion

While 5-fluoroisatin and 5-fluorophthalimide share an identical mass and atomic composition, their structural topologies enforce strictly orthogonal roles in medicinal chemistry. 5-Fluoroisatin’s highly reactive C-3 carbonyl makes it an indispensable building block for hinge-binding kinase inhibitors. In contrast, the robust, resonance-stabilized core of 5-fluorophthalimide provides a stable anchor for immunomodulatory agents and targeted protein degraders. Mastering the distinct synthetic causality of these isomers is essential for accelerating rational drug discovery.

References

  • [3] Title: 5-Fluoroisatin | C8H4FNO2 | CID 236566 - PubChem - NIH Source: nih.gov URL:

  • [4] Title: 5-Fluoroisatin | 443-69-6 - ChemicalBook Source: chemicalbook.com URL:

  • [1] Title: 5-Fluoroisatin | CAS Number 443-69-6 - Ossila Source: ossila.com URL:

  • [5] Title: Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling | ACS Omega Source: acs.org URL:

  • [2] Title: Sylvie PIESSARD | Professor | Nantes Université, Nantes | UNIV Nantes | UFR des Sciences Pharmaceutiques et Biologiques | Research profile - ResearchGate Source: researchgate.net URL:

Sources

Protocols & Analytical Methods

Method

protocol for N-alkylation of 5-fluorophthalimide

Executive Summary This guide details the optimized protocols for the N-alkylation of 5-fluorophthalimide (5-FPI), a critical scaffold in the synthesis of fluorinated bioactive amines and pharmaceutical intermediates (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized protocols for the N-alkylation of 5-fluorophthalimide (5-FPI), a critical scaffold in the synthesis of fluorinated bioactive amines and pharmaceutical intermediates (e.g., citalopram analogs, enzyme inhibitors). Unlike the more common unsubstituted phthalimide, the 5-fluoro derivative presents unique solubility and electronic challenges. The fluorine atom at the C5 position exerts an electron-withdrawing inductive effect (-I), slightly increasing the acidity of the imide proton (pKa ~7.8–8.0 vs. 8.3 for phthalimide), while simultaneously reducing solubility in non-polar solvents.

This document outlines three distinct methodologies:

  • Method A (The Standard):

    
     / DMF (Robust, scalable).[1]
    
  • Method B (The Alternative): Mitsunobu Reaction (For alkylation via alcohols).[1]

  • Method C (Green/Catalytic): Phase Transfer Catalysis (PTC) in Acetone.[1]

Strategic Planning & Chemical Logic

Mechanistic Insight

The reaction proceeds via the Gabriel Synthesis pathway.[1] The imide nitrogen is deprotonated by a base to form a resonance-stabilized anion.[1] This nucleophile then attacks an alkyl halide (


) in an 

fashion.[1]
  • The Fluorine Effect: The electronegative fluorine stabilizes the resulting anion more effectively than in the unsubstituted parent, making deprotonation faster. However, it also deactivates the aromatic ring towards electrophilic attack, reducing side reactions on the ring itself.

  • Solvent Choice: The anion is "hard."[1] To maximize reactivity, polar aprotic solvents (DMF, DMSO, NMP) are required to solvate the metal cation (

    
    ), leaving the phthalimide anion "naked" and highly reactive.
    
Decision Matrix: Selecting the Right Protocol

DecisionMatrix Start Start: Define Substrate Electrophile What is the Alkylating Agent? Start->Electrophile Halide Alkyl Halide (R-Br, R-I) Electrophile->Halide Primary/Secondary Alcohol Alcohol (R-OH) Electrophile->Alcohol Primary/Secondary Scale Reaction Scale? Halide->Scale MethodB Method B: Mitsunobu (DEAD/PPh3) Alcohol->MethodB MethodA Method A: K2CO3/DMF (Standard) Scale->MethodA > 1 gram (Reliable) MethodC Method C: PTC/Acetone (Mild/Green) Scale->MethodC < 1 gram or Labile Product

Figure 1: Decision matrix for selecting the optimal alkylation strategy.

Experimental Protocols

Method A: Potassium Carbonate in DMF (The Gold Standard)

Best for: Primary alkyl halides, scale-up, and robust yields.

Reagents:

  • 5-Fluorophthalimide (1.0 equiv)[1]

  • Alkyl Halide (1.1 – 1.2 equiv) [Note: Bromides are preferred over chlorides for speed; Iodides may cause elimination side products].[1]

  • Potassium Carbonate (

    
    ), anhydrous (1.5 – 2.0 equiv).[1]
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (Concentration: 0.2 M – 0.5 M).[1]

Step-by-Step Workflow:

  • Preparation: Oven-dry all glassware. Flame-dry the reaction flask under a stream of nitrogen if the alkyl halide is moisture-sensitive.[1]

  • Activation: Charge the flask with 5-fluorophthalimide (e.g., 1.65 g, 10 mmol) and anhydrous

    
     (2.07 g, 15 mmol). Add DMF (20–30 mL).
    
    • Expert Tip: Stir at room temperature for 15 minutes before adding the alkyl halide. This allows partial deprotonation and dissolution, visible as a color change (often shifting to a pale yellow).[1]

  • Alkylation: Add the Alkyl Halide (11–12 mmol) dropwise.

    • Exotherm Check: If the alkyl halide is highly reactive (e.g., benzyl bromide, allyl bromide), add at 0°C, then warm to RT.

  • Reaction: Heat the mixture to 60–80°C .

    • Monitoring: Monitor by TLC (System: 30% EtOAc in Hexanes). The starting material (NH) is polar; the product (N-R) is significantly less polar and will move higher on the plate.

    • Time: Typically 2–6 hours.[1]

  • Workup (The "Water Crash"):

    • Cool the reaction to room temperature.[1]

    • Pour the reaction mixture slowly into 10 volumes of ice-cold water with vigorous stirring.

    • Outcome: The N-alkylated product usually precipitates as a white/off-white solid.[1]

  • Purification:

    • Filter the solid.[1] Wash copiously with water to remove DMF and inorganic salts.[1]

    • Recrystallize from Ethanol or EtOH/Water if necessary.[1]

Method B: Mitsunobu Reaction

Best for: Alkylation using primary/secondary alcohols directly, avoiding halide synthesis.[1]

Reagents:

  • 5-Fluorophthalimide (1.0 equiv)[1]

  • Alcohol (R-OH) (1.0 – 1.1 equiv)[1]

  • Triphenylphosphine (

    
    ) (1.2 equiv)[1]
    
  • DIAD or DEAD (Diisopropyl/Diethyl azodicarboxylate) (1.2 equiv)[1]

  • Solvent: THF or Toluene (Anhydrous).[1]

Step-by-Step Workflow:

  • Dissolve 5-fluorophthalimide, Alcohol, and

    
     in THF (0.2 M) under Nitrogen.
    
  • Cool to 0°C .

  • Add DIAD dropwise over 10–20 minutes. Do not allow temperature to spike.

  • Allow to warm to room temperature and stir overnight (12–24h).

  • Workup: Concentrate THF. Triturate the residue with Ether/Hexane to precipitate Triphenylphosphine oxide (

    
    , the byproduct). Filter.
    
  • Purification: Flash column chromatography is almost always required to separate the product from hydrazine byproducts.[1]

Technical Data & Comparison

ParameterMethod A (

/DMF)
Method B (Mitsunobu)Method C (PTC/Acetone)
Reaction Type

Displacement
Redox CondensationPhase Transfer

Reactivity HighModerateModerate to High
Temp 60–90°C0°C

RT
Reflux (56°C)
Moisture Sensitivity ModerateHighLow
Purification Precipitation (Easy)Chromatography (Hard)Filtration/Evaporation
Green Score Low (DMF waste)Low (Atom economy)High (Acetone/Recyclable)

Troubleshooting & Optimization

Issue 1: Hydrolysis (Ring Opening)
  • Symptom: Formation of a highly polar, acidic byproduct (Phthalamic acid derivative).[1]

  • Cause: Presence of water in DMF or excessive heating (>100°C) with wet base.[1]

  • Fix: Use anhydrous DMF (stored over 4Å molecular sieves).[1] Lower temp to 60°C.

Issue 2: Poor Solubility of 5-FPI
  • Symptom: Starting material remains as a sludge; reaction is slow.[1]

  • Cause: The fluorine atom reduces solubility compared to standard phthalimide.[1]

  • Fix: Switch to DMSO (Dimethyl sulfoxide). It has higher solubilizing power than DMF.[1] Note that workup requires more water to wash away DMSO.[1]

Issue 3: "O-Alkylation" vs "N-Alkylation"
  • Symptom: Product has unexpected NMR shifts.

  • Insight: N-alkylation is thermodynamically favored.[1] O-alkylation (on the carbonyl oxygen) is kinetically possible but rare with Potassium salts.[1]

  • Fix: Ensure the reaction runs to completion at thermodynamic conditions (heat). Avoid Silver (

    
    ) salts, which favor O-alkylation.[1]
    
Mechanism & Troubleshooting Diagram

Optimization Reaction Reaction Mixture (5-FPI + Base + RX) Check TLC Monitoring Reaction->Check Success Product Spot (High Rf) Check->Success Complete Stuck SM Remains (Low Rf) Check->Stuck Incomplete Byproduct Baseline Spot (Acidic) Check->Byproduct Hydrolysis Action1 Increase Nucleophilicity Stuck->Action1 Add TBAI (Catalyst) Action2 Increase Solubility Stuck->Action2 Switch to DMSO Action3 Eliminate Water Byproduct->Action3 Dry Solvent/Reagents

Figure 2: Troubleshooting logic flow for incomplete reactions or byproduct formation.

References

  • Gabriel Synthesis Overview: Gibson, M.S.[1] & Bradshaw, R.W. (1968).[1] The Gabriel Synthesis of Primary Amines.[2][3] Angewandte Chemie International Edition, 7(12), 919-930.[1] Link[1]

  • Mitsunobu Reaction on Phthalimides: Mitsunobu, O. (1981).[1] The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.[1] Link[1]

  • Phase Transfer Catalysis: Landini, D. & Rolla, F. (1976).[1] A convenient synthesis of N-alkylphthalimides.[1][3][4] Synthesis, 1976(06), 389-391.[1] Link[1]

  • Fluorophthalimide Properties: PubChem Compound Summary for CID 6809 (Phthalimide - Analogous properties). Link

  • Solubility Data: Marcus, Y. (2002).[1] The Properties of Solvents. Wiley Series in Solution Chemistry.[1] (Referenced for DMF/DMSO solubility parameters).

Sources

Application

reaction conditions for 5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione with amines

This Application Note and Protocol guide details the reaction conditions for 5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione (5-Fluorophthalimide) with amines. Executive Summary The reaction of 5-fluoro-2,3-dihydro-1H-isoind...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the reaction conditions for 5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione (5-Fluorophthalimide) with amines.

Executive Summary

The reaction of 5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione (5-fluorophthalimide) with amines presents a classic problem of chemoselectivity in organic synthesis. The substrate contains two distinct electrophilic sites:

  • The Imide Carbonyls (C=O): Susceptible to nucleophilic attack, leading to ring opening (formation of phthalamides).

  • The C-F Bond (C5 position): Susceptible to Nucleophilic Aromatic Substitution (SNAr), leading to 5-aminophthalimides.

Critical Insight: The outcome is dictated by the protonation state of the imide nitrogen.

  • Direct reaction of the unsubstituted imide (N-H) with aliphatic amines typically favors ring opening or salt formation, as the amine deprotonates the nitrogen (pKa ~8.3), creating an electron-rich anion that deactivates the ring towards SNAr.

  • SNAr functionalization generally requires an N-substituted precursor (N-alkyl/aryl) to prevent deprotonation and maintain the electron-withdrawing character of the imide, activating the C-F bond.

This guide provides protocols for both pathways: Ring Opening (Derivatization) and SNAr (Core Functionalization) .

Mechanistic Pathways & Decision Matrix

The following logic flow illustrates the competing pathways and how to control them.

ReactionPathways Start 5-Fluoro-phthalimide (N-H Substrate) Amine Reaction with Primary Amine (R-NH2) Start->Amine Protect Step 1: N-Alkylation (Gabriel Conditions) Start->Protect Path B (Constructive) Direct Direct Mixing (Mild Base/Solvent) Amine->Direct Path A (Destructive) Salt Ammonium Salt (Reversible) Direct->Salt RingOpen Ring Opening (Nucleophilic Acyl Substitution) Salt->RingOpen Heat/Excess Amine ProductA Product A: Diamide / Phthalamide RingOpen->ProductA NSub N-Substituted 5-Fluorophthalimide Protect->NSub SnAr Step 2: S_NAr Reaction (High Temp, Polar Solvent) NSub->SnAr + Amine ProductB Product B: 5-Amino-phthalimide SnAr->ProductB

Figure 1: Decision tree for reacting 5-fluorophthalimide with amines. Path A leads to ring cleavage; Path B retains the ring for fluorine displacement.

Protocol A: SNAr Displacement (Synthesis of 5-Aminophthalimides)

Objective: Replace the Fluorine atom with an amine to create fluorescent probes or functionalized drug scaffolds while keeping the phthalimide ring intact.

Prerequisite: This reaction is most efficient if the Nitrogen is already alkylated (e.g., N-Methyl-5-fluorophthalimide). If you must use the N-H substrate, yields will be low due to ring deactivation. The protocol below assumes an N-substituted substrate (or in-situ protection).

Reagents & Conditions
ComponentRecommendationRole
Solvent DMSO or NMP (Anhydrous)Polar aprotic solvents stabilize the Meisenheimer complex intermediate.
Base DIPEA (Hünig's Base) or K₂CO₃ Neutralizes HF byproduct. Avoid nucleophilic bases (like OH-) to prevent hydrolysis.
Temperature 80°C – 120°C High thermal energy is required to overcome the activation barrier of the C-F bond.
Stoichiometry 1.0 eq Substrate : 1.2–2.0 eq AmineExcess amine drives the reaction to completion.
Step-by-Step Procedure
  • Preparation: In a sealed reaction vial, dissolve N-substituted-5-fluorophthalimide (1.0 equiv) in anhydrous DMSO (0.2 M concentration).

  • Addition: Add DIPEA (2.0 equiv) followed by the target primary or secondary amine (1.2 equiv).

    • Note: If using a volatile amine, use a pressure tube.

  • Reaction: Heat the mixture to 90°C with vigorous stirring. Monitor by TLC or LC-MS.

    • Timecourse: 4–16 hours depending on amine nucleophilicity (Aliphatic > Aromatic).

  • Work-up (Precipitation Method):

    • Cool the reaction to room temperature.

    • Slowly pour the DMSO solution into 10 volumes of ice-cold water with rapid stirring.

    • The 5-amino-phthalimide product typically precipitates as a bright yellow/fluorescent solid.

  • Purification: Filter the solid, wash copiously with water (to remove DMSO/salts), and dry under vacuum. Recrystallize from Ethanol or purify via flash chromatography (Hexane/EtOAc) if necessary.

Mechanistic Note: The 5-position is para to one carbonyl and meta to the other. While less activated than the 4-fluoro isomer (which is ortho/meta), the strong electron-withdrawing nature of the imide system still facilitates SNAr, particularly in dipolar aprotic solvents [1, 2].

Protocol B: Ring Opening (Synthesis of Phthalamides)

Objective: Cleave the imide ring to generate diamides (e.g., anthranilic acid derivatives). This occurs readily with primary amines.

Reagents & Conditions
ComponentRecommendationRole
Solvent Ethanol or Methanol Protic solvents facilitate proton transfer during ring opening.
Temperature Room Temperature (25°C) Mild conditions prevent re-cyclization or side reactions.
Stoichiometry 1.0 eq Substrate : 1.1 eq AmineSlight excess ensures complete conversion.
Step-by-Step Procedure
  • Dissolution: Suspend 5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione (N-H substrate) (1.0 equiv) in Ethanol (0.5 M).

  • Addition: Add the primary amine (1.1 equiv) dropwise.

    • Observation: The suspension may clear initially as the amine salt forms, followed by precipitation of the ring-opened product.

  • Reaction: Stir at room temperature for 2–6 hours.

  • Work-up:

    • Evaporate the solvent under reduced pressure.

    • The residue is typically the N-alkyl-4-fluorophthalamic acid (or diamide if excess amine and heat were used).

    • Caution: Heating this product in the presence of acid or dehydrating agents (like acetic anhydride) will cyclize it back to the imide [3].

Troubleshooting & Optimization Table

ProblemRoot CauseSolution
No Reaction (SNAr) Substrate is N-H (anionic deactivation).Alkylate Nitrogen first (e.g., MeI, K₂CO₃) or use N-substituted starting material.
Low Yield (SNAr) Temperature too low.Increase T to 120°C. 5-fluoro is less reactive than 4-fluoro.
Ring Opening (Unwanted) Nucleophilic attack at C=O.Ensure anhydrous conditions. Use bulky base (DIPEA) instead of nucleophilic base. Avoid protic solvents.
Hydrolysis Wet solvent or hydroxide presence.Use anhydrous DMSO/DMF. Store reagents under inert atmosphere.

References

  • BenchChem. The Emergence of Fluorinated Phthalimides: A Technical Overview of Their Synthesis and Biological Significance.Link

  • National Institutes of Health (NIH). 4-Aminophthalimide Amino Acids as Small and Environment-Sensitive Fluorescent Probes.Link

  • Organic Chemistry Portal. Synthesis of Phthalimides - Gabriel Synthesis.Link

  • ResearchGate. Suggested Improved Method for the Ing‐Manske and Related Reactions.Link

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield of 5-Fluorophthalimide N-Alkylation Reactions

Welcome to the Technical Support Center for the N-alkylation of 5-fluorophthalimide. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the N-alkylation of 5-fluorophthalimide. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic strategies. The following information is structured in a question-and-answer format to directly address common challenges and provide actionable solutions based on established chemical principles and field-proven insights.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses prevalent problems encountered during the N-alkylation of 5-fluorophthalimide, a key transformation in the synthesis of various pharmaceutical agents.

Question 1: My reaction yield is consistently low, or the reaction fails to proceed to completion. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in the N-alkylation of 5-fluorophthalimide can be attributed to several factors, primarily revolving around incomplete deprotonation of the phthalimide nitrogen, the reactivity of the alkylating agent, and suboptimal reaction conditions.[1] The electron-withdrawing nature of the fluorine atom and the two adjacent carbonyl groups increases the acidity of the N-H proton (pKa ≈ 8.3), making its deprotonation relatively straightforward.[2][3] However, careful selection of reagents and conditions is paramount for driving the reaction to completion.

Troubleshooting Steps:
  • Evaluate the Base and Solvent System:

    • Base Selection: While strong bases like sodium hydride (NaH) can ensure complete deprotonation, weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and safer to handle, especially when paired with a suitable solvent.[1][4] Potassium hydroxide (KOH) is also a viable and economical option.[5] The choice of base can significantly influence the reaction rate and yield.[1]

    • Solvent Choice: Polar aprotic solvents are generally the best choice for this Sₙ2 reaction.[6][7] They effectively dissolve the phthalimide salt and promote the nucleophilic attack.

      • N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent choices for solvating the phthalimide anion and promoting the Sₙ2 reaction.[4][7]

      • Acetonitrile (ACN) is another suitable polar aprotic solvent.[8]

      • Caution: When using DMF at high temperatures in the presence of a base, be aware of potential decomposition.[9]

  • Assess the Alkylating Agent:

    • Leaving Group Reactivity: The reactivity of alkyl halides follows the order: I > Br > Cl.[1] If you are using an alkyl chloride and observing poor reactivity, switching to the corresponding bromide or iodide can significantly improve the reaction rate.[9]

    • Steric Hindrance: The N-alkylation of phthalimides proceeds via an Sₙ2 mechanism, which is sensitive to steric hindrance.[6][10] The reaction is most efficient with primary alkyl halides.[10] Secondary alkyl halides react much slower and may lead to competing elimination reactions, while tertiary alkyl halides are generally unsuitable.[6]

    • Reagent Quality: Ensure the alkylating agent is pure and has not degraded over time.

  • Optimize Reaction Temperature:

    • Many N-alkylation reactions of phthalimides can be conducted at room temperature or with gentle heating.[8][11] However, for less reactive alkyl halides, increasing the temperature can enhance the reaction rate.[9]

    • Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and temperature, and to avoid potential side reactions or decomposition at elevated temperatures.[8]

Question 2: I am observing the formation of significant side products. What are the common side reactions and how can I minimize them?

Answer:

While the Gabriel synthesis is known for producing clean primary amines by avoiding over-alkylation, other side reactions can occur, impacting the purity and yield of the desired N-alkylated 5-fluorophthalimide.[6][12]

Common Side Reactions and Mitigation Strategies:
  • Hydrolysis of the Phthalimide Ring:

    • Cause: The phthalimide ring can be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures, leading to the formation of phthalic acid derivatives.[6]

    • Solution: Employ milder reaction conditions. If using a strong base, ensure the reaction is conducted under anhydrous conditions. During workup, use buffered solutions to avoid extremes in pH.[6]

  • Elimination Reactions (with secondary alkyl halides):

    • Cause: When using sterically hindered secondary alkyl halides, the phthalimide anion can act as a base, promoting an E2 elimination reaction to form an alkene instead of the desired Sₙ2 substitution product.[6]

    • Solution: Whenever possible, use primary alkyl halides. If a secondary alkyl group must be introduced, a different synthetic strategy might be necessary.

  • O-Alkylation:

    • Cause: Although less common for amides compared to other functional groups, O-alkylation can sometimes occur, especially with highly reactive alkylating agents like sulfonate esters (e.g., triflates).[13]

    • Solution: Stick to alkyl halides as the alkylating agent. The use of less polar solvents can sometimes disfavor O-alkylation.[13]

Question 3: The purification of my N-alkylated 5-fluorophthalimide is challenging. What are the best practices for purification?

Answer:

Effective purification is critical for obtaining the desired product in high purity. The choice of method depends on the physical properties of the product and the nature of the impurities.

Purification Workflow:
  • Workup:

    • After the reaction is complete (as determined by TLC or LC-MS), the mixture is typically quenched with water.[8]

    • The product is then extracted into an organic solvent such as ethyl acetate or dichloromethane.[8]

    • The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.[8]

  • Purification Techniques:

    • Recrystallization: If the N-alkylated product is a solid, recrystallization is often an effective method for achieving high purity. A solvent screen should be performed to identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Column Chromatography: For non-crystalline products or when recrystallization is ineffective, silica gel column chromatography is the standard method for purification.[8] A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be determined by TLC analysis to achieve good separation of the product from unreacted starting materials and byproducts.

II. Frequently Asked Questions (FAQs)

What is the role of the fluorine atom in the 5-position of the phthalimide?

The fluorine atom is a strongly electron-withdrawing group. Its presence on the phthalimide ring increases the acidity of the N-H proton, facilitating its deprotonation by a base. This can potentially lead to faster reaction rates compared to unsubstituted phthalimide under similar conditions. However, it's important to note that highly reactive warheads can also be more susceptible to hydrolysis.[14]

Can I use potassium phthalimide directly instead of generating it in situ?

Yes, potassium phthalimide is commercially available and can be used directly.[2] This can simplify the experimental procedure by eliminating the initial deprotonation step. However, ensure the potassium phthalimide is anhydrous, as any moisture can interfere with the reaction.

Is it possible to perform this reaction under solvent-free conditions?

Yes, mechanochemical methods using a ball mill have been shown to be effective for the N-alkylation of imides, often providing good yields under solvent-free or liquid-assisted grinding (LAG) conditions.[4][15] This approach is considered a green chemistry alternative to traditional solution-phase synthesis.[4]

Why is the Gabriel synthesis generally not suitable for preparing aryl amines?

The Gabriel synthesis relies on an Sₙ2 reaction. Aryl halides do not readily undergo nucleophilic substitution with the phthalimide anion because the carbon-halogen bond has partial double bond character, and the approach of the nucleophile to the aromatic ring is sterically hindered.[12]

III. Experimental Protocols & Data

General Protocol for N-Alkylation of 5-Fluorophthalimide

This protocol provides a reliable starting point for the N-alkylation of 5-fluorophthalimide with a primary alkyl halide.[8][16]

Materials:

  • 5-Fluorophthalimide (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, 1.1 eq)

  • Base (e.g., K₂CO₃, 1.5 eq)

  • Anhydrous solvent (e.g., DMF, 0.1-0.5 M)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 5-fluorophthalimide and the chosen anhydrous solvent.

  • Add the base to the solution and stir the mixture at room temperature for 15-30 minutes to facilitate deprotonation.

  • Slowly add the alkyl halide to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary, depending on the reactivity of the alkyl halide. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired N-alkylated 5-fluorophthalimide.

Table 1: Recommended Base and Solvent Combinations
BaseSolvent(s)Typical Temperature Range (°C)Notes
K₂CO₃DMF, DMSO, ACN25 - 80A common and effective combination.[4][16]
Cs₂CO₃DMF, DMSO25 - 60Often provides higher yields and faster reaction rates.[1][17]
KOHDMF, Ionic Liquids20 - 80A cost-effective option.[5]
NaHTHF, DMF0 - 25A strong base that ensures complete deprotonation; requires anhydrous conditions and careful handling.[1]

Note: The optimal conditions may vary depending on the specific alkyl halide used.

IV. Visualized Workflows and Mechanisms

Reaction Mechanism

The N-alkylation of 5-fluorophthalimide is a classic example of the Gabriel synthesis, which proceeds in two main stages: deprotonation followed by nucleophilic substitution.

Gabriel Synthesis Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Alkylation 5-FP 5-Fluorophthalimide Phth_Anion Phthalimide Anion 5-FP->Phth_Anion Proton Abstraction Base Base (e.g., K₂CO₃) Base->Phth_Anion Phth_Anion_2 Phthalimide Anion Alkyl_Halide Alkyl Halide (R-X) N-Alkylated N-Alkylated 5-Fluorophthalimide Alkyl_Halide->N-Alkylated Halide_Ion Halide Ion (X⁻) Phth_Anion_2->N-Alkylated Nucleophilic Attack

Caption: Mechanism of 5-Fluorophthalimide N-Alkylation.

Troubleshooting Workflow

This decision tree provides a systematic approach to diagnosing and resolving low yield issues in your N-alkylation reaction.

Troubleshooting Workflow start Low Yield or No Reaction check_reagents Check Reagent Quality (Phthalimide, Base, Solvent, Alkyl Halide) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Use Fresh/Pure Reagents reagents_ok->replace_reagents No check_conditions Evaluate Reaction Conditions reagents_ok->check_conditions Yes replace_reagents->start Retry base_solvent Is Base/Solvent System Optimal? check_conditions->base_solvent optimize_base_solvent Optimize Base/Solvent (e.g., Cs₂CO₃ in DMF/DMSO) base_solvent->optimize_base_solvent No alkyl_halide Is Alkyl Halide Reactive Enough? base_solvent->alkyl_halide Yes optimize_base_solvent->start Retry change_halide Switch to More Reactive Halide (Cl -> Br -> I) alkyl_halide->change_halide No temperature Is Temperature Sufficient? alkyl_halide->temperature Yes change_halide->start Retry increase_temp Increase Temperature & Monitor temperature->increase_temp No success Yield Improved temperature->success Yes increase_temp->start Retry

Caption: Decision tree for troubleshooting low yield.

V. References

  • BYJU'S. (2019, January 19). What is Gabriel Phthalimide Synthesis Reaction?. Retrieved from [Link]

  • Beilstein Journals. (2017, August 22). Mechanochemical N-alkylation of imides. Retrieved from [Link]

  • Reddit. (2023, August 12). Problematic N-Alkylation. r/chemistry. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]

  • PMC. (2017, August 22). Mechanochemical N-alkylation of imides. Retrieved from [Link]

  • Patsnap Eureka. (2025, March 28). Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. Retrieved from [Link]

  • N-alkylation at sp3 Carbon Reagent Guide. (n.d.). N-alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

  • Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved from [Link]

  • MDPI. (2024, May 18). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Retrieved from [Link]

  • Vedantu. (2025, June 23). Gabriel Phthalimide Synthesis: Steps, Diagram & NEET/JEE Tips. Retrieved from [Link]

  • ResearchGate. (2018, March 7). How can I increase the yield of this compound?. Retrieved from [Link]

  • Organic-chemistry.org. (2004). Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]

  • Reddit. (2025, November 4). N-alkylation of an almost non nucleophilic substrate. r/Chempros. Retrieved from [Link]

  • PubMed. (1982, August). N-alkylated derivatives of 5-fluorouracil. Retrieved from [Link]

  • Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Retrieved from [Link]

  • PubMed. (2017, November 22). A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Retrieved from [Link]

  • Beilstein Journals. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • ResearchGate. (2015, May 20). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. Retrieved from [Link]

  • Frontiers. (n.d.). N-alkynyl derivatives of 5-fluorouracil: susceptibility to palladium-mediated dealkylation and toxigenicity in cancer cell culture. Retrieved from [Link]

  • Scientific Update. (2019, January 24). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir. Retrieved from [Link]

  • MDPI. (2021, July 5). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Retrieved from [Link]

  • PMC. (n.d.). N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. Retrieved from [Link]

Sources

Optimization

troubleshooting solubility issues of 5-fluorophthalimide in organic solvents

Welcome to the technical support center for 5-fluorophthalimide. This guide is designed for researchers, medicinal chemists, and formulation scientists who may encounter challenges with the solubility of this compound in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-fluorophthalimide. This guide is designed for researchers, medicinal chemists, and formulation scientists who may encounter challenges with the solubility of this compound in organic solvents. Our goal is to provide not just solutions, but a foundational understanding of the physicochemical principles at play, enabling you to make informed decisions during your experimental work.

Introduction: The Challenge of 5-Fluorophthalimide Solubility

5-Fluorophthalimide is a valuable building block in medicinal chemistry and materials science. Like many aromatic and heterocyclic compounds, its planar structure and crystalline nature can lead to strong intermolecular forces, resulting in limited solubility in common organic solvents. The introduction of a highly electronegative fluorine atom further modifies its electronic properties, influencing its interactions with solvent molecules in ways that may not be immediately intuitive. This guide provides a systematic approach to overcoming these solubility challenges.

Part 1: Understanding the Molecule - Physicochemical Profile

To effectively troubleshoot solubility, we must first understand the molecule's inherent properties. The fluorine atom is a key player, exerting a strong electron-withdrawing effect and altering the molecule's polarity and hydrogen bonding capabilities.

The diagram below illustrates the key structural features of 5-fluorophthalimide that influence its solubility. The electronegative fluorine and oxygen atoms create localized partial negative charges (δ-), while the imide proton is weakly acidic.

Caption: Key structural features of 5-fluorophthalimide governing its solubility.

Below is a comparative table of the physicochemical properties of the parent compound, phthalimide, and estimated values for 5-fluorophthalimide. These estimations are derived from the known effects of fluorination on analogous aromatic systems.

PropertyPhthalimide (Parent Compound)5-Fluorophthalimide (Estimated)Rationale for Estimation
Molecular Weight 147.13 g/mol [1]165.12 g/mol Addition of a fluorine atom.
Melting Point 238 °C[1]Likely higher (>240 °C)Fluorine can increase crystal lattice energy through dipole interactions.
logP (Octanol-Water) ~1.5 (Calculated)~1.7 - 1.9 (Calculated)Fluorine substitution on an aromatic ring typically increases lipophilicity.
pKa (Imide Proton) 8.3[2]~7.5 - 8.0The electron-withdrawing fluorine atom increases the acidity of the N-H proton.
Polarity PolarMore PolarThe C-F bond introduces a strong dipole moment, increasing overall molecular polarity.
Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my 5-fluorophthalimide not dissolving in a solvent where the parent phthalimide is soluble?

A1: The addition of a fluorine atom, while increasing overall polarity, can disrupt specific solvent-solute interactions that are favorable for the parent phthalimide. The strong C-F dipole may alter how the molecule fits into the solvent structure. Furthermore, increased crystal lattice energy due to fluorine-related intermolecular interactions can make it harder for solvent molecules to break the solid apart.

Q2: What are the best initial organic solvents to try?

A2: Start with polar aprotic solvents. Based on data for similar structures, solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Acetone are excellent starting points.[3] These solvents are strong hydrogen bond acceptors and have high dielectric constants, which help to solvate the polar regions of the molecule. Polar protic solvents like ethanol or methanol can also be effective, but may have lower capacity.[3]

Q3: I dissolved my compound in DMSO, but it crashed out when I added it to my aqueous reaction buffer. What should I do?

A3: This is a common issue of solvent-antisolvent precipitation. The key is to maintain a favorable "micro-environment" for the compound in the final mixture.

  • Use a Co-solvent: Introduce a water-miscible organic solvent (a "co-solvent") like ethanol, isopropanol, or propylene glycol into the aqueous buffer before adding your compound stock.[3] This increases the overall polarity of the mixture, preventing your compound from precipitating.[4]

  • pH Adjustment: Since the imide proton is weakly acidic (estimated pKa ~7.5-8.0), deprotonating it with a mild base can dramatically increase aqueous solubility.[2] Consider if adding a small amount of a base like potassium carbonate or triethylamine to your buffer is compatible with your experiment.

Q4: Can heating the solvent help?

A4: Yes, for most systems, solubility increases with temperature.[1] Heating provides the energy needed to overcome the crystal lattice energy of the solid. However, always check the thermal stability of 5-fluorophthalimide and your chosen solvent. Use a controlled heating method (e.g., a heated stir plate or oil bath) and monitor for any signs of degradation (color change). For many compounds, solubility in solvents like ethanol and various acetates increases significantly with temperature.[1]

Part 3: In-Depth Troubleshooting Guide

If the initial attempts fail, a more systematic approach is required. This workflow provides a logical progression from simple to more complex solutions.

G cluster_0 Initial Problem cluster_1 Tier 1: Solvent & Energy cluster_2 Tier 2: System Modification cluster_3 Tier 3: Advanced Methods A 5-Fluorophthalimide Fails to Dissolve B Switch to High-Polarity Aprotic Solvent (e.g., DMSO, DMF, NMP) A->B 'Like Dissolves Like' C Apply Energy (Heat & Sonication) A->C Overcome Lattice Energy D Increase Solvent Volume (Check for Saturation Limit) A->D Simple Dilution E Use a Co-Solvent System (e.g., DCM/Methanol) B->E Fine-tune Polarity C->E F Adjust pH (if applicable) (e.g., add trace base like TEA) E->F If Ionizable G Solid State Modification (e.g., Recrystallization to find a more soluble polymorph) E->G If still insoluble

Caption: A systematic workflow for troubleshooting 5-fluorophthalimide solubility issues.

Scenario 1: The compound shows very low or no solubility in the initial solvent.
  • Analysis: This suggests a significant mismatch between the solvent's properties and the solute's requirements to overcome its crystal lattice energy. The principle of "like dissolves like" is the first guide.[3]

  • Action 1: Switch to a Stronger Polar Aprotic Solvent. If you started with a mid-polarity solvent like ethyl acetate or dichloromethane (DCM), move to a high-polarity aprotic solvent like DMF or DMSO.

    • Causality: These solvents have high dielectric constants that weaken the electrostatic interactions holding the crystal together. Their ability to act as strong hydrogen bond acceptors solvates the polar C=O and N-H groups of the phthalimide ring.

  • Action 2: Apply Gentle Heating. Warm the mixture to 40-60 °C while stirring.

    • Causality: Thermal energy helps to break the intermolecular bonds in the solid state, allowing the solvent to interact with and dissolve the individual molecules.[1]

  • Action 3: Use Sonication. Place the vial in an ultrasonic bath for 5-15 minutes.

    • Causality: Sonication uses high-frequency sound waves to create micro-cavitations in the solvent. The collapse of these bubbles generates localized energy, which can break apart solid agglomerates and increase the surface area available for dissolution.

Scenario 2: The compound dissolves partially or requires a very large volume of solvent.
  • Analysis: You are likely near the saturation limit of the compound in that specific solvent at that temperature. The goal is to increase this limit.

  • Action 1: Create a Co-Solvent System. This is one of the most powerful techniques.[4] Instead of a single solvent, use a mixture.

    • Causality: A binary solvent mixture can have properties that are more favorable than either single solvent alone, a phenomenon known as "synergistic solvation".[5] For a molecule like 5-fluorophthalimide with both polar and non-polar regions, a co-solvent system can better accommodate both.

    • Recommended Mixtures:

      • Dichloromethane/Methanol: Start with a high ratio of DCM (e.g., 9:1 DCM/MeOH) and gradually add methanol. The DCM solvates the aromatic regions, while the methanol targets the polar imide group.

      • Toluene/Acetone: Similar to the above, toluene interacts with the ring system while acetone solvates the polar functionalities.

Scenario 3: The compound dissolves upon heating but precipitates upon cooling.
  • Analysis: You have created a supersaturated solution. This is common for compounds with a steep solubility-temperature curve.

  • Action 1: Employ a Co-Solvent. As in the previous scenario, find a co-solvent system that provides good solubility at room temperature. The goal is to flatten the solubility curve.

  • Action 2 (Advanced): Consider Solid Dispersion. If the end goal is a stable formulation, advanced techniques can be used. In a solid dispersion, the compound is molecularly dispersed within a hydrophilic carrier.[4] This is achieved by dissolving both the compound and a carrier (like PVP or PEG) in a common solvent and then rapidly removing the solvent.[3] This leaves the compound in an amorphous, higher-energy state that is more readily soluble.

Part 4: Key Experimental Protocols

These protocols provide a validated, step-by-step approach to implementing the troubleshooting strategies.

Protocol 1: Systematic Solvent Screening

Objective: To efficiently identify the most promising single solvents for dissolving 5-fluorophthalimide.

  • Preparation: Dispense a fixed amount of 5-fluorophthalimide (e.g., 5 mg) into several small, labeled glass vials.

  • Solvent Addition: To each vial, add a measured volume of a single test solvent (e.g., 0.5 mL). This corresponds to an initial concentration of 10 mg/mL.

  • Solvent Selection: Choose a range of solvents with varying polarities and functionalities.

Solvent ClassRecommended Solvents
Polar Aprotic DMSO, DMF, NMP, Acetone, Acetonitrile
Polar Protic Methanol, Ethanol, Isopropanol
Chlorinated Dichloromethane (DCM), Chloroform
Ethers Tetrahydrofuran (THF), 1,4-Dioxane
Aromatics Toluene
  • Initial Observation (Room Temp): Vigorously vortex each vial for 30 seconds. Let it stand for 5 minutes and visually inspect for dissolution. Record observations as "Insoluble," "Partially Soluble," or "Fully Soluble."

  • Sonication: Place all vials in an ultrasonic bath for 10 minutes at room temperature. Record observations again.

  • Heating: For vials where the compound is not fully soluble, place them on a stir plate with a heating block set to 50 °C. Stir for 15 minutes. Record final observations.

  • Analysis: Rank the solvents based on their ability to dissolve the compound under these conditions. This provides a clear lead for your primary solvent or the main component of a co-solvent system.

Protocol 2: Development of a Binary Co-Solvent System

Objective: To find a solvent mixture that dissolves 5-fluorophthalimide at the desired concentration at room temperature. This protocol assumes you have identified a "good" but imperfect solvent (Solvent A) and a "poor" solvent (Solvent B) from Protocol 1, where B has different properties (e.g., A is aprotic, B is protic).

  • Setup: Place a known mass of 5-fluorophthalimide (e.g., 20 mg) in a vial with a stir bar.

  • Initial Dissolution: Add the minimum volume of your best solvent (Solvent A, e.g., DCM) required to form a slurry where the solid is fully wetted but not dissolved.

  • Titration: Slowly add the second solvent (Solvent B, e.g., Methanol) dropwise while stirring.

  • Observation: Continue adding Solvent B until the solid completely dissolves. Note the approximate ratio of Solvent A to Solvent B.

  • Validation: Recreate the successful solvent ratio (e.g., 9:1 DCM/Methanol) and confirm that it can dissolve 5-fluorophthalimide at your target concentration from the start.

References
  • Solubility of Things. (n.d.). Phthalimide. Retrieved from Solubility of Things. [Link]

  • ResearchGate. (n.d.). Solubility of Phthalimide derivatives. Retrieved from ResearchGate. [Link]

  • Journal of Applied Pharmaceutical Science. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from Journal of Applied Pharmaceutical Science. [Link]

  • Semantic Scholar. (2021). Microwave assisted synthesis of phthalimide amino derivatives with their antioxidant potential. Retrieved from Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Phthalimide. Retrieved from Wikipedia. [Link]

  • ACS Publications. (2019). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. Organic Process Research & Development. [Link]

Sources

Troubleshooting

Technical Support Center: 5-Fluoro-isoindole-1,3-dione Stability

The following guide serves as a specialized Technical Support Center for researchers working with 5-fluoro-isoindole-1,3-dione (5-fluorophthalimide). It is designed to address the specific challenge of hydrolytic instabi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 5-fluoro-isoindole-1,3-dione (5-fluorophthalimide). It is designed to address the specific challenge of hydrolytic instability , a common issue exacerbated by the electronic properties of the fluorine substituent.

Status: Active Agent: Senior Application Scientist Topic: Minimizing Hydrolysis Byproducts (Ring Opening)

Core Technical Overview

The Compound: 5-fluoro-isoindole-1,3-dione (CAS: 501-76-8) The Problem: Unintentional hydrolysis of the imide ring to form 5-fluoro-2-carbamoylbenzoic acid (phthalamic acid derivative) and eventually 4-fluorophthalic acid . The Cause: The imide functionality is inherently electrophilic. The presence of the Fluorine atom at the 5-position exerts a strong inductive electron-withdrawing effect (-I), significantly increasing the electrophilicity of the carbonyl carbons compared to unsubstituted phthalimide. This makes the molecule hypersensitive to nucleophilic attack by water or hydroxide ions.

Mechanism & Causality (The "Why")

FAQ: Why is my 5-fluoro analog degrading faster than standard phthalimide?

Answer: It is a matter of electronic activation. In standard phthalimide, the nitrogen lone pair participates in resonance with both carbonyls, stabilizing the ring. However, in 5-fluorophthalimide , the fluorine atom destabilizes the system relative to hydrolysis:

  • Inductive Effect (-I): Fluorine pulls electron density from the benzene ring, which in turn pulls density from the carbonyl carbons (positions 1 and 3).

  • Increased Electrophilicity: The carbonyl carbons become "hotter" targets for nucleophiles (like

    
     or 
    
    
    
    ).
  • Kinetic Acceleration: The transition state for the nucleophilic attack is lower in energy, leading to faster ring opening, even at neutral pH or in the presence of atmospheric moisture.

Visualization: Hydrolysis Pathway

The following diagram illustrates the degradation cascade you are trying to prevent.

HydrolysisPathway cluster_conditions Critical Factors Start 5-Fluoro-isoindole-1,3-dione (Intact Imide) Intermediate 5-Fluoro-phthalamic Acid (Ring Opened / Mono-amide) Start->Intermediate + H2O / OH- (Fast Step) End 4-Fluorophthalic Acid (Fully Hydrolyzed) Intermediate->End + H2O / OH- (Slower Step) Ammonia Ammonia/Amine Intermediate->Ammonia Byproduct Factor1 High pH (>8) Factor2 Fluorine (-I Effect)

Caption: The stepwise hydrolysis of 5-fluorophthalimide. The first step (ring opening) is kinetically accelerated by the fluorine substituent.

Troubleshooting & Protocols

Ticket #101: "Degradation observed during storage."

User Report: "I bought 5g of 5-fluorophthalimide last month. The white powder is clumping, and LC-MS shows a new peak at [M+18]."

Diagnosis: Moisture absorption leading to spontaneous hydrolysis. The [M+18] peak corresponds to the addition of water (ring opening to phthalamic acid).

Corrective Protocol (Storage):

  • Desiccation is Mandatory: Do not store in standard cabinets. Use a desiccator with active silica gel or

    
    .
    
  • Inert Headspace: After opening the bottle, purge the headspace with Argon or Nitrogen before resealing.

  • Cold Storage: Store at 4°C or -20°C. Cold temperatures significantly reduce the kinetic rate of hydrolysis with atmospheric moisture.

  • Validation: If clumping occurs, dry the solid under high vacuum (0.1 mbar) at 40°C for 4 hours before use to reverse surface adsorption (though chemical hydrolysis is irreversible).

Ticket #102: "High byproduct formation during N-alkylation (Gabriel Synthesis)."

User Report: "I am reacting 5-fluorophthalimide with an alkyl bromide using KOH in ethanol. I am getting 40% of the ring-opened acid instead of the N-alkylated product."

Diagnosis: The use of KOH (strong base) and Ethanol (protic solvent) is the root cause. The hydroxide ion is a better nucleophile for the carbonyl carbon than the deprotonated nitrogen is for the alkyl halide, especially with the activated fluorinated ring.

Optimization Guide (The "Safe Zone" Protocol):

ParameterAVOID (High Risk) RECOMMENDED (Safe Zone) Reasoning
Base NaOH, KOH, NaOEt

, Cs

, NaH
Carbonate bases are milder. NaH (in dry DMF) generates the nucleophile irreversibly without producing water/hydroxide.
Solvent Ethanol, Methanol, WaterAnhydrous DMF, DMSO, NMPProtic solvents participate in solvolysis. Polar aprotic solvents stabilize the imide anion and accelerate the

reaction.
Temperature Reflux (>80°C)25°C - 60°CLower temperatures favor the substitution (

) over the elimination/hydrolysis pathways.
Additives NoneMolecular Sieves (4Å)Scavenges trace water produced or present in the solvent.

Step-by-Step Optimized N-Alkylation Protocol:

  • Dry System: Flame-dry all glassware and cool under Argon flow.

  • Solvent Prep: Use DMF labeled "Anhydrous" (or dry over 4Å sieves for 24h).

  • Deprotonation: Dissolve 5-fluorophthalimide (1.0 eq) in DMF. Add

    
     (1.5 eq). Stir at Room Temp for 30 mins.
    
  • Alkylation: Add the alkyl halide (1.1 eq) dropwise.

  • Monitoring: Monitor by TLC or HPLC. Stop immediately upon consumption of starting material. Do not "let it stir overnight" unnecessarily.

Ticket #103: "Hydrolysis occurring during aqueous workup."

User Report: "The reaction looked clean on TLC, but after washing with saturated


, the product purity dropped."

Diagnosis: Phthalimides are base-sensitive.[1] Even weak bases like bicarbonate (pH ~8.5) can trigger ring opening of the electron-deficient fluorinated ring during the extraction process.

Corrective Protocol (Workup):

  • Acidic Quench: Quench the reaction mixture with dilute HCl (1M) or saturated

    
     (pH ~5-6). Phthalimides are significantly more stable in acidic media than basic media.
    
  • Rapid Processing: Perform extractions with cold water/brine. Keep the organic phase on ice.

  • Avoid Basic Washes: Do not wash with NaOH or

    
     to remove unreacted acid byproducts. Instead, remove acids via column chromatography.
    
  • Drying: Dry organic layers over

    
     (neutral/slightly acidic) rather than 
    
    
    
    (basic).

Analytical Validation

How do you differentiate the intact 5-fluorophthalimide from its hydrolyzed byproduct?

1. Proton NMR (


-NMR): 
  • Intact Imide: Symmetric aromatic region (unless the F breaks symmetry, but the NH is a broad singlet often >10 ppm or absent if N-alkylated).

  • Hydrolyzed (Phthalamic Acid): Loss of symmetry. Appearance of a distinct amide proton (broad, ~6-8 ppm) and a carboxylic acid proton (very broad, >11 ppm).

2. HPLC/LC-MS:

  • Intact Imide: Non-polar, longer retention time.

  • Hydrolyzed: More polar (due to COOH), shorter retention time. Mass will be M+18 (Water addition).

Decision Tree for Experiment Planning

Use this logic flow to design your next experiment.

DecisionTree Start Start: Reaction Planning SolventCheck Is Solvent Anhydrous? Start->SolventCheck BaseCheck Is Base Strong (OH-)? SolventCheck->BaseCheck Yes Risk1 STOP: Dry Solvent Required (Use DMF/DMSO + Sieves) SolventCheck->Risk1 No/Unsure WorkupCheck Workup pH? BaseCheck->WorkupCheck No (Carbonate/Hydride) Risk2 STOP: Switch Base (Use K2CO3 or NaH) BaseCheck->Risk2 Yes (Hydroxide/Alkoxide) Safe Proceed: Low Hydrolysis Risk WorkupCheck->Safe Acidic/Neutral (< pH 7) Risk3 STOP: Acidify Workup (Use 1M HCl/NH4Cl) WorkupCheck->Risk3 Basic (> pH 7)

Caption: Pre-experimental checklist to ensure conditions favor imide stability.

References

  • Khan, M. N. (1995). Kinetics and mechanism of base-catalysed hydrolysis of phthalimide. Journal of the Chemical Society, Perkin Transactions 2.[2] Link

    • Relevance: Establishes the fundamental kinetic model for phthalimide hydrolysis, confirming base-c
  • Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition. Link

    • Relevance: The authoritative review on N-alkylation conditions and the necessity of avoiding hydrolysis during the alkyl
  • Dunn, A. D., et al. (2014).[3] Stability of 5-Fluorouracil and related fluorinated heterocycles. Journal of Pharmaceutical and Biomedical Analysis. Link

    • Relevance: While focused on 5-FU, this provides critical data on the inductive destabilization of heterocyclic rings by fluorine substituents in aqueous media.
  • Organic Chemistry Portal. Phthalimides: Synthesis and Stability. Link

    • Relevance: General stability data for phthalimide protecting groups, supporting the recommend

Sources

Optimization

Technical Support Center: Troubleshooting 4-Fluorophthalic Anhydride Removal

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals resolve one of the most persistent purifi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals resolve one of the most persistent purification bottlenecks: the removal of unreacted 4-fluorophthalic anhydride (4-FPA) from crude reaction mixtures.

4-FPA is a highly reactive fluorinated building block extensively used in the synthesis of polyimides, fluorescent probes, and agrochemicals. However, its persistence in crude products can severely complicate downstream processing. This guide provides causality-driven, self-validating protocols to ensure complete removal of this impurity.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q: Why does 4-FPA partition into the organic layer during standard neutral aqueous workups? A: In its closed-ring anhydride form, 4-FPA lacks a free, ionizable carboxylic acid. It remains highly lipophilic and readily dissolves in organic solvents like ethyl acetate, dichloromethane, and DMSO[1]. To force it into the aqueous phase, the anhydride ring must be chemically opened via alkaline hydrolysis to form a highly water-soluble dicarboxylate salt[2].

Q: Can I remove 4-FPA using standard silica gel column chromatography? A: While possible, it is highly discouraged. Anhydrides tend to streak heavily on silica gel due to partial hydrolysis on the mildly acidic silica surface. This leads to poor resolution, loss of yield, and contamination of target fractions. Chemical extraction or physical separation methods are vastly superior.

Q: What inherent physical properties of 4-FPA can be exploited for purification? A: 4-FPA has a relatively low melting point of 75–79 °C and a boiling point of 148 °C at 20 mmHg[2]. This inherent volatility makes vacuum sublimation an excellent physical removal technique. Additionally, its differential solubility in aliphatic hydrocarbons (e.g., n-hexane, n-heptane) allows for selective solvent trituration[3].

Part 2: Workflow & Decision Matrix

Before selecting a purification protocol, evaluate the chemical and thermal stability of your specific target compound using the decision matrix below.

Workflow Start Crude Product Mixture (Target + Unreacted 4-FPA) BaseStable Is the target compound stable to aqueous base? Start->BaseStable Hydrolysis Alkaline Hydrolysis (NaHCO3 / Biphasic Extraction) BaseStable->Hydrolysis Yes Volatile Is the target compound thermally stable & non-volatile? BaseStable->Volatile No Sublimation Vacuum Sublimation (100-140°C at 1-20 mmHg) Volatile->Sublimation Yes Recrystallization Selective Trituration (Hot n-heptane / n-hexane) Volatile->Recrystallization No

Decision workflow for selecting the optimal 4-FPA removal strategy based on target stability.

Part 3: Self-Validating Experimental Protocols

Method A: Mild Alkaline Hydrolysis & Biphasic Extraction

Best For: Base-stable target molecules (e.g., robust polyimides, stable ethers). Causality: Aqueous sodium bicarbonate (NaHCO₃) provides a mildly alkaline environment that selectively attacks the electrophilic carbonyls of 4-FPA. This opens the ring to form the disodium salt of 4-fluorophthalic acid[2]. Because this salt is entirely insoluble in organic solvents, it ensures a >99% partition into the aqueous waste layer without degrading sensitive target amides.

Step-by-Step:

  • Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Hydrolysis: Add an equal volume of saturated aqueous NaHCO₃ (approx. 8-10% w/v).

  • Reaction Time (Critical): Stir the biphasic mixture vigorously for 30–45 minutes at room temperature. Why? Anhydride hydrolysis in a biphasic system is mass-transfer limited. Brief shaking in a separatory funnel is insufficient and will leave unreacted 4-FPA in the organic layer.

  • Phase Separation: Transfer to a separatory funnel and allow the layers to fully resolve.

  • System Validation: Drain the aqueous layer. To validate that the 4-FPA was successfully extracted, acidify a small 5 mL aliquot of the aqueous layer to pH 1 using 1M HCl. The immediate precipitation of white 4-fluorophthalic acid crystals confirms successful removal.

  • Final Wash: Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Method B: Vacuum Sublimation

Best For: Base-sensitive, thermally stable, and non-volatile target compounds. Causality: By lowering the atmospheric pressure, the sublimation point of 4-FPA drops significantly below its standard boiling point of 148 °C at 20 mmHg[2]. This allows the unreacted anhydride to transition directly from solid to vapor, leaving the heavier, non-volatile target compound untouched at the bottom of the flask.

Step-by-Step:

  • Preparation: Ensure the crude product is completely dry. Residual solvents can cause "bumping" under vacuum, which will mechanically contaminate the cold finger.

  • Apparatus Setup: Place the crude solid at the bottom of a sublimation apparatus. Equip the cold finger with an active ice-water circulation system.

  • Vacuum Application: Apply a high vacuum (1–10 mmHg). Allow the system to equilibrate for 5 minutes before applying heat.

  • Heating: Gently heat the bottom of the flask to 100–120 °C using an oil or sand bath. Why? Gradual heating prevents thermal degradation of the target while providing enough energy for 4-FPA to sublime.

  • Collection: Maintain temperature until white, needle-like crystals of 4-FPA stop accumulating on the cold finger.

  • System Validation: Remove the heat. Break the vacuum slowly with an inert gas (nitrogen/argon). A rapid influx of air will dislodge the sublimed 4-FPA crystals back into your purified product. Visually inspect the cold finger to confirm crystal capture.

Method C: Selective Alkane Trituration

Best For: Base-sensitive, thermally sensitive compounds that are highly insoluble in non-polar solvents. Causality: 4-FPA exhibits significant solubility in hot aliphatic hydrocarbons (such as n-hexane or n-heptane)[3], whereas many complex APIs or polymeric precursors do not. This differential solubility allows for a clean physical separation.

Step-by-Step:

  • Suspension: Suspend the finely ground crude solid in n-heptane (approx. 10 mL per gram of crude).

  • Heating: Heat the suspension to a gentle reflux (98 °C for n-heptane) for 15 minutes with rapid stirring.

  • Hot Filtration: Rapidly filter the hot suspension through a pre-warmed Buchner funnel. Why? 4-FPA will remain dissolved in the hot solvent, while the purified target compound is collected as the solid filter cake.

  • System Validation: Transfer the hot filtrate to an ice bath and cool to 0 °C. The rapid crystallization of 4-FPA from the cold heptane visually validates the success of the extraction.

Part 4: Quantitative Method Comparison

To assist in experimental planning, the following table summarizes the operational parameters and expected efficiencies of the three validated methods.

Purification MethodTarget CompatibilityOperating ConditionsTypical Processing TimeExpected EfficiencyScalability
Alkaline Hydrolysis Base-stable compoundspH ~8.5 (NaHCO₃), 25 °C1–2 hours> 99%High (Industrial)
Vacuum Sublimation Thermally stable, non-volatile100–120 °C at 1–10 mmHg3–6 hours90–95%Low to Medium
Alkane Trituration Insoluble in hot alkanes98 °C (n-heptane reflux)1–2 hours85–90%Medium

Part 5: References

Below is the consolidated list of authoritative sources supporting the physicochemical properties and methodologies described in this guide.

  • Title: 4-FLUOROPHTHALIC ANHYDRIDE - ChemBK Source: ChemBK URL: [Link]

  • Title: CN103044371B - Method for preparing 4-fluorophthalic anhydride Source: Google Patents URL:

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 5-Fluorophthalimide Substitution

From the desk of the Senior Application Scientist Welcome to the technical support center for advanced synthetic applications. We understand that synthesizing novel therapeutics and functional molecules requires navigati...

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for advanced synthetic applications. We understand that synthesizing novel therapeutics and functional molecules requires navigating complex chemical challenges. One such challenge, frequently encountered by researchers in drug development, is the substitution reaction on the 5-fluorophthalimide scaffold, particularly when dealing with sterically demanding nucleophiles.

The 5-substituted phthalimide core is a privileged scaffold, forming the backbone of numerous therapeutic agents.[1] The fluorine atom at the 5-position serves as an excellent handle for nucleophilic aromatic substitution (SNAr), a cornerstone reaction for introducing diverse functionalities. However, when the incoming nucleophile is bulky, steric hindrance can dramatically reduce reaction rates and yields, leading to experimental frustration.

This guide is designed to provide you, our fellow scientists, with in-depth troubleshooting strategies and field-proven protocols to overcome these steric barriers. We will delve into the causality behind experimental choices, ensuring you are equipped not just with steps to follow, but with the knowledge to adapt and innovate.

Core Concepts: Understanding the Reaction and the Hurdle

Before troubleshooting, a firm grasp of the underlying principles is essential. The reaction is a Nucleophilic Aromatic Substitution (SNAr).

The SNAr Mechanism: An Addition-Elimination Pathway

Unlike SN2 reactions, which are not feasible on an sp2 hybridized carbon of a benzene ring due to steric hindrance, the SNAr reaction proceeds via a two-step addition-elimination mechanism.[2]

  • Addition & Meisenheimer Complex Formation: The nucleophile attacks the electron-deficient carbon atom bearing the fluorine. This disrupts the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3] The presence of two electron-withdrawing carbonyl groups on the phthalimide ring is crucial for stabilizing this intermediate.

  • Elimination & Aromaticity Restoration: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.

The first step—the nucleophilic attack and formation of the Meisenheimer complex—is typically the rate-determining step.[4] Fluorine, despite being a weak leaving group in many contexts, accelerates this critical step due to its powerful inductive electron-withdrawing effect, which stabilizes the anionic intermediate.[4]

Caption: Figure 1: SNAr Mechanism on 5-Fluorophthalimide

The Challenge: Steric Hindrance

Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reacting site that impedes a reaction.[5][6] In the context of 5-fluorophthalimide substitution, this occurs when bulky groups on the nucleophile clash with the planar phthalimide ring, preventing the nucleophile from achieving the correct trajectory to attack the C-F bond.[7][8][9] This increases the activation energy of the rate-determining step, dramatically slowing or even halting the reaction.

Caption: Figure 2: Impact of Nucleophile Size

Troubleshooting Guides and FAQs

This section directly addresses common issues encountered during experiments.

Q1: My reaction with a bulky secondary amine (or other large nucleophile) is failing or giving very low yields. What are the first parameters I should optimize?

A1: When steric hindrance is the suspected culprit, the primary goal is to provide the system with enough energy to overcome the increased activation barrier and to ensure the reactants are in an optimal environment. Focus on three key parameters: Temperature, Solvent, and Base.

  • Temperature: Increasing the reaction temperature is the most direct way to supply the required activation energy. For many hindered SNAr reactions, temperatures in the range of 120-180 °C are necessary. Consider using a high-boiling point solvent and setting the reaction to reflux. Microwave irradiation can be a powerful tool here, as it allows for rapid heating to temperatures and pressures unattainable under conventional reflux conditions, often dramatically reducing reaction times.[10]

  • Solvent Selection: The choice of solvent is critical. For SNAr reactions, polar aprotic solvents are superior because they can solvate the cation of the base while leaving the nucleophile relatively "naked" and more reactive.[11] They also help stabilize the charged Meisenheimer complex.

SolventBoiling Point (°C)Dielectric Constant (ε)Comments
Dimethylformamide (DMF) 15337Excellent all-around choice, good solvating power.
Dimethyl sulfoxide (DMSO) 18947Higher boiling point than DMF, excellent for difficult reactions. Can be challenging to remove.
N-Methyl-2-pyrrolidone (NMP) 20232Very high boiling point, useful for the most stubborn cases.
Acetonitrile (ACN) 8237.5Lower boiling point, suitable for less hindered systems or microwave-assisted reactions.
  • Choice of Base: If your nucleophile is an amine or alcohol, a base is required to deprotonate it or to act as an acid scavenger for the HF generated. For sterically hindered reactions, a strong, non-nucleophilic base is often required. The choice of cation can also be important; Cesium (Cs⁺) salts are often more effective than Potassium (K⁺) or Sodium (Na⁺) due to the ion's larger size and weaker coordination, which increases the reactivity of the corresponding carbonate or fluoride base. A sterically hindered organic amine like N,N-diisopropylethylamine (DIPEA) can also be effective as an acid scavenger without competing as a nucleophile.[12]

Q2: I've increased the temperature and I'm using DMSO, but my conversion is still poor. What advanced strategies can I employ?

A2: If optimizing standard conditions is insufficient, it's time to consider catalytic methods or alternative activation modes.

  • Phase-Transfer Catalysis (PTC): This technique is particularly useful when using an inorganic base (like K₂CO₃ or CsF) that has poor solubility in the organic solvent. A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transport of the anionic nucleophile or base from the solid/aqueous phase into the organic phase where the reaction occurs. This increases the effective concentration of the nucleophile in the reaction medium.[13]

  • Alternative Fluoride Sources: While the fluorine on the phthalimide is the leaving group, in some cases, using a more potent nucleophilic fluoride source can drive the reaction. Reagents like tetrabutylammonium fluoride (TBAF) are highly soluble in organic solvents and provide a "naked" fluoride ion, which is a strong base and nucleophile.[11] This strategy is more applicable to displacing other leaving groups but can be considered in specialized cases.

Q3: My nucleophile is extremely bulky, and direct substitution seems impossible. Are there alternative synthetic routes I should consider?

A3: Absolutely. When a particular bond formation is proving difficult, a strategic change in the synthetic route is often the best solution. Instead of forcing a sterically hindered SNAr reaction, consider forming the phthalimide ring after the key bond has been made.

The "Ring-Closing" Strategy:

  • Start with a Substituted Aniline: Synthesize the desired 5-substituted aniline derivative first. This often involves a more facile reaction on a simpler starting material (e.g., 4-fluoronitrobenzene), followed by reduction of the nitro group.

  • Condensation: React the synthesized aniline with phthalic anhydride or a derivative in a solvent like glacial acetic acid or via thermal condensation.[10][14] This condensation/cyclization reaction forms the phthalimide ring and is often much less sensitive to steric hindrance than the SNAr approach.[15]

Experimental Protocol: A General Method for Hindered SNAr

This protocol provides a robust starting point for a challenging substitution with a sterically hindered secondary amine. Note: All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Experimental_Workflow Figure 3: Experimental Workflow for Hindered Substitution prep 1. Preparation - Dry glassware under vacuum/heat. - Add 5-fluorophthalimide (1 eq) and Base (e.g., K₂CO₃, 2-3 eq). - Purge vessel with Argon/Nitrogen. add 2. Reagent Addition - Add dry, polar aprotic solvent (e.g., DMF, DMSO). - Add hindered nucleophile (1.1-1.5 eq) via syringe. prep->add react 3. Reaction - Heat mixture to target temperature (e.g., 150 °C) with vigorous stirring. - Monitor reaction progress via TLC or LC-MS. add->react workup 4. Work-up & Isolation - Cool reaction to room temperature. - Pour into ice-water to precipitate product. - Filter the solid. react->workup purify 5. Purification - Wash solid with water and a non-polar solvent (e.g., hexanes). - Purify via recrystallization or column chromatography. workup->purify

Caption: Figure 3: Experimental Workflow for Hindered Substitution

Step-by-Step Methodology
  • Vessel Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-fluorophthalimide (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous DMSO via syringe to create a solution with a concentration of approximately 0.1-0.5 M. Begin stirring. Add the sterically hindered amine (1.2 eq) dropwise via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 150 °C using an oil bath. Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold water while stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water, followed by a cold, non-polar solvent like diethyl ether or hexanes to remove non-polar impurities.

  • Purification: Dry the crude solid under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.

References
  • Synthesis of Substituted Phthalimides via Ultrasound-Promoted One-Pot Multicomponent Reaction. (2020). ACS Omega.
  • Phthalimides: developments in synthesis and functionalization. (2024). RSC Publishing.
  • The Emergence of Fluorinated Phthalimides: A Technical Overview of Their Synthesis and Biological Significance. (2025). Benchchem.
  • (PDF) Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. (2020). ResearchGate.
  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. (2013). Chemistry Stack Exchange.
  • Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. (2022). PMC.
  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. (2022). ACS Publications.
  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. (2022). PubMed.
  • C&EN: NEWS OF THE WEEK - STERIC, SOLVENT EFFECTS UNCOUPLED. (2002). American Chemical Society.
  • What is Nucleophilic Fluorination?. Alfa Chemistry.
  • Nucleophilic aromatic substitution. Wikipedia.
  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2025). MDPI.
  • Renewable Reagent for Nucleophilic Fluorination. (2012). PMC.
  • Concerted nucleophilic aromatic substitution with 19F− and 18F−. (2016). Harvard DASH.
  • Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids. (2024). ChemRxiv.
  • Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. (2024). PMC.
  • Reaction Design for Nucleophilic Fluorination with Chiral Lewis Base Catalysts. (2012). ACS Publications.
  • Effect of solvent on absorption and fluorescence spectra of a typical fluorinated azo dye for its acidic and basic structures. (2007). PubMed.
  • The Importance of Solvent Effects on the Mechanism of the Pfeiffer Effect. (2019). Semantic Scholar.

Sources

Optimization

Technical Support Center: Purification of 5-Fluorophthalimide Derivatives by Column Chromatography

Welcome to the technical support center for the purification of 5-fluorophthalimide derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solut...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 5-fluorophthalimide derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during column chromatography. The advice herein is grounded in established chromatographic theory and extensive laboratory experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions to help you set up your purification process for success.

Q1: What are the primary challenges when purifying 5-fluorophthalimide derivatives on silica gel?

A1: 5-Fluorophthalimide derivatives present a unique set of challenges due to their specific chemical properties. The electron-withdrawing nature of the fluorine atom and the two carbonyl groups in the phthalimide ring system significantly influence the molecule's polarity. This can lead to strong interactions with the silica gel stationary phase, potentially causing issues like band broadening (tailing) and the need for more polar solvent systems than expected for similarly sized aromatic compounds. Furthermore, the imide proton can engage in hydrogen bonding, which may also contribute to tailing on silica gel.

Q2: How do I select an appropriate stationary phase?

A2: For most applications involving 5-fluorophthalimide derivatives, standard silica gel (SiO₂) with a particle size of 40-63 µm is the workhorse and the most cost-effective choice. However, if you experience irreversible adsorption or significant tailing that cannot be resolved by modifying the mobile phase, consider these alternatives:

  • Deactivated Silica: You can deactivate silica gel by treating it with a small amount of water or a base like triethylamine. This is particularly useful if your compound is sensitive to the acidic nature of standard silica.

  • Alumina (Al₂O₃): Neutral or basic alumina can be an excellent alternative for moderately polar compounds that are acid-sensitive.

  • Reversed-Phase Silica (C18): If your derivative is highly non-polar or has greasy side chains, reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), may provide superior separation.

Q3: How do I develop an effective mobile phase using Thin-Layer Chromatography (TLC)?

A3: The ideal mobile phase is one that provides a retention factor (Rƒ) of 0.25-0.35 for your target compound on a TLC plate. This Rƒ range typically translates well to column chromatography, allowing for good separation without requiring excessively large volumes of solvent.

Step-by-Step Protocol for TLC Method Development:

  • Spotting: Dissolve a small amount of your crude sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto a silica gel TLC plate.

  • Initial Solvent System: Start with a relatively non-polar solvent system, such as 20% ethyl acetate in hexanes.

  • Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the chamber is saturated with solvent vapors.

  • Visualization: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and visualize the spots under a UV lamp (254 nm).

  • Rƒ Calculation: Calculate the Rƒ value: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimization:

    • If the Rƒ is too low (<0.2), increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).

    • If the Rƒ is too high (>0.5), decrease the polarity (e.g., decrease the percentage of ethyl acetate).

    • If spots are streaked or tailing, adding a small amount (0.1-1%) of a modifier like acetic acid (for acidic compounds) or triethylamine (for basic compounds) can improve the spot shape. For neutral 5-fluorophthalimide derivatives, tailing is more likely due to strong interaction with silica, and a more polar eluent is the first line of defense.

Table 1: Common Mobile Phases for Silica Gel Chromatography
Solvent System (v/v)PolarityTypical Applications & Notes
10-30% Ethyl Acetate / HexanesLow to MediumA good starting point for many moderately polar organic compounds.
30-60% Ethyl Acetate / HexanesMediumFor more polar 5-fluorophthalimide derivatives or to elute compounds with lower Rƒ values.
5-20% Methanol / DichloromethaneMedium to HighEffective for highly polar compounds, but can lead to silica dissolution over time. Use with caution.
1-5% Acetic Acid in Ethyl Acetate / HexanesAcidic ModifierHelps to improve the peak shape of acidic compounds by protonating them and reducing interaction with silica.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your purification.

Problem 1: Poor Separation or Co-elution of Compounds

Q: My target compound is eluting with an impurity. My TLC showed good separation. What went wrong?

A: This is a common issue that often arises from improper column packing or overloading the column.

Causality:

  • Overloading: Applying too much sample for the amount of stationary phase used is the most frequent cause. The stationary phase becomes saturated, and the separation efficiency drops dramatically. A general rule of thumb is to use a sample-to-silica ratio of 1:30 to 1:100 by weight.

  • Poor Packing: Air bubbles, cracks, or an uneven surface in the silica bed create channels where the solvent and sample can flow through without proper interaction with the stationary phase, leading to band broadening and poor separation.

  • TLC vs. Column Discrepancy: The conditions in a TLC chamber are highly saturated with solvent vapor, which is not the case in an open column. This can sometimes alter the separation behavior.

Troubleshooting Protocol:

  • Reduce the Sample Load: For your next attempt, decrease the amount of crude material loaded onto the column by at least 50%.

  • Improve Column Packing Technique:

    • Slurry Packing (Recommended): Mix your silica gel with the initial mobile phase to form a homogenous slurry. Pour this slurry into the column and allow it to settle, tapping the column gently to ensure even packing. Drain the excess solvent until it is just above the silica bed.

    • Dry Packing: While less ideal, you can add dry silica powder to the column and then slowly run the mobile phase through. Ensure you tap the column consistently to pack the silica tightly.

  • Use a Weaker Mobile Phase (Isocratic Elution): If your Rƒ on the TLC was on the higher side (e.g., >0.4), switch to a less polar mobile phase for the column. This will increase the retention time and allow more "time" for the separation to occur on the column.

  • Implement Gradient Elution: Start with a non-polar solvent system to allow the less polar compounds to elute. Then, gradually increase the polarity of the mobile phase to elute your more polar target compound. This technique often provides superior separation for complex mixtures.

Problem 2: Compound is Streaking or Tailing Down the Column

Q: My compound spot on the TLC plate was sharp, but on the column, it's a long streak. Why is this happening and how can I fix it?

A: Streaking, or tailing, indicates an undesirable interaction between your compound and the stationary phase, or a solubility issue.

Causality:

  • Strong Analyte-Stationary Phase Interaction: The slightly acidic nature of silica gel can strongly interact with basic sites on a molecule. For 5-fluorophthalimide derivatives, the imide proton and carbonyl oxygens can hydrogen bond with the silanol groups (Si-OH) on the silica surface, causing tailing.

  • Insolubility at the Point of Loading: If the compound is not fully soluble in the initial mobile phase, it may precipitate at the top of the column and then slowly redissolve as the elution progresses, leading to a continuous streak.

  • Column Overloading: As mentioned before, overloading can also manifest as severe tailing.

Troubleshooting Protocol:

  • Check Solubility: Ensure your crude sample is fully dissolved in the solvent used for loading. If possible, dissolve the sample in a minimal amount of the mobile phase itself.

  • Use a More Polar "Loading Solvent": If solubility in the mobile phase is low, dissolve your sample in a stronger, more polar solvent (like dichloromethane or a small amount of acetone), adsorb it onto a small amount of silica gel, dry it to a free-flowing powder, and then load this powder onto the top of your column bed (this is known as "dry loading").

  • Modify the Mobile Phase:

    • Increase Polarity: A slight, systematic increase in the mobile phase polarity can often overcome the strong interactions causing the tailing.

    • Add a Modifier: While less common for neutral phthalimides, if your derivative has a slightly acidic or basic character, adding a modifier like acetic acid or triethylamine (0.1-1%) can significantly improve peak shape.

Workflow for Column Chromatography

Here is a generalized workflow for the purification process.

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase TLC 1. TLC Method Development (Rf ≈ 0.3) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Dry or Wet) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Final Final Evap->Final Pure Compound

Caption: General workflow for column chromatography purification.

Problem 3: Low or No Recovery of the Compound

Q: I ran my column, but I can't seem to find my compound in any of the fractions. Where did it go?

A: This alarming situation usually points to one of two possibilities: your compound is either still on the column or it has decomposed.

Causality:

  • Irreversible Adsorption: The compound may be so polar that it has irreversibly bound to the top of the silica gel column and the chosen mobile phase is not strong enough to elute it.

  • Compound Instability: The acidic surface of the silica gel can catalyze the decomposition of sensitive compounds.

  • Compound is Colorless and UV-inactive: While 5-fluorophthalimides are typically UV-active, it's crucial to confirm that your visualization method is appropriate.

Troubleshooting Protocol:

  • Drastic Polarity Increase (Column Flushing): Before discarding the column, try flushing it with a very polar solvent, such as 10-20% methanol in ethyl acetate or even pure ethyl acetate. This will often elute highly retained compounds.

  • Check for Decomposition: Take a small scraping of the silica from the top of the column, dissolve it in a strong solvent (e.g., methanol), and run a TLC. If you see a smear or multiple new spots that were not in your crude material, your compound likely decomposed.

  • Use a Deactivated Stationary Phase: For future runs with this compound, consider using deactivated silica or switching to a different stationary phase like alumina to avoid decomposition.

  • Alternative Visualization: If you are relying solely on a 254 nm UV lamp, try other visualization techniques like staining with potassium permanganate or p-anisaldehyde to ensure you are not missing your compound.

Troubleshooting Decision Tree

Use this diagram to diagnose common separation issues.

G Start Poor Separation Observed Rf_Check Is Rf on TLC < 0.2? Start->Rf_Check Overload_Check Is sample load > 1:50 (w/w)? Rf_Check->Overload_Check No Increase_Polarity Increase mobile phase polarity Rf_Check->Increase_Polarity Yes Streaking_Check Are spots streaking/tailing? Overload_Check->Streaking_Check No Decrease_Load Decrease sample load & repack column Overload_Check->Decrease_Load Yes Use_Gradient Use gradient elution Streaking_Check->Use_Gradient No Add_Modifier Add modifier (e.g., AcOH) or use dry loading Streaking_Check->Add_Modifier Yes Good_Sep Good Separation Increase_Polarity->Good_Sep Decrease_Load->Good_Sep Use_Gradient->Good_Sep Add_Modifier->Good_Sep

Caption: Decision tree for troubleshooting poor separation.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Available at: [Link]

  • Column Chromatography. (n.d.). LibreTexts Chemistry. Retrieved from: [Link]

Reference Data & Comparative Studies

Validation

19F NMR Chemical Shift Guide: 5-Fluoro-2,3-dihydro-1H-isoindole-1,3-dione

This guide provides an in-depth technical analysis of the 19F NMR chemical shift of 5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione (commonly referred to as 5-fluorophthalimide ). It is designed for researchers utilizing thi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 19F NMR chemical shift of 5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione (commonly referred to as 5-fluorophthalimide ). It is designed for researchers utilizing this scaffold in drug development, particularly in the synthesis of Cereblon (CRBN) modulators and PROTAC® linkers.

[1]

Executive Summary & Core Data

5-Fluoro-2,3-dihydro-1H-isoindole-1,3-dione is a critical intermediate in the synthesis of immunomodulatory drugs (IMiDs) and targeted protein degraders. Its 19F NMR signature is distinct and sensitive to the electronic environment of the phthalimide core, making it an excellent probe for monitoring reaction progress (e.g., N-alkylation) and structural integrity.

Primary Chemical Shift Data
CompoundSolventChemical Shift (δ, ppm)MultiplicityReference
5-Fluoro-phthalimide DMSO-d₆ -102.1 Multiplet (m)[1, 2]
5-Fluoro-phthalimide CDCl₃-104.5 (Est.)*Multiplet[3]
Fluorobenzene (Standard)DMSO-d₆-113.5Multiplet[4]

*Estimated based on solvent correction factors (+2.4 ppm shift from DMSO to CDCl₃ for similar EWG-substituted aromatics).

Structural Identification & Numbering

Correct IUPAC numbering is vital to distinguish this molecule from its isomer, 4-fluorophthalimide.

  • Target: 5-Fluoro isomer (Derived from 4-fluorophthalic anhydride ).

  • Isomer: 4-Fluoro isomer (Derived from 3-fluorophthalic anhydride ).

Note: In the isoindole-1,3-dione numbering system, the nitrogen is position 2. The carbonyls are 1 and 3. The benzene ring carbons are 4, 5, 6, 7. The "5-fluoro" substituent is meta to one carbonyl and para to the other, creating a specific electronic environment that deshields the fluorine relative to fluorobenzene.

Technical Analysis: Electronic Effects & Shift Logic

Why -102.1 ppm?

The 19F chemical shift is governed by the local electron density (shielding).[1]

  • Base Value: Fluorobenzene appears at -113.5 ppm .

  • Deshielding Effect of Carbonyls: The phthalimide core contains two electron-withdrawing carbonyl groups.

    • Inductive Effect (-I): The carbonyls pull electron density away from the aromatic ring, deshielding the fluorine nucleus.

    • Resonance Effect (-R): The 5-position is para to the C1-carbonyl (via the conjugation path) and meta to the C3-carbonyl. The para-EWG contribution significantly deshields the fluorine, shifting it downfield (more positive) by approximately +11 ppm relative to fluorobenzene.

    • Result: -113.5 ppm + 11.4 ppm ≈ -102.1 ppm .

Comparative Performance (Isomer Differentiation)

Distinguishing the 5-fluoro isomer from the 4-fluoro isomer is critical in synthesis.

IsomerPosition relative to C=O[2]Predicted Shift TrendApprox. Shift
5-Fluoro (Target) Meta / ParaModerate Deshielding-102 ppm
4-Fluoro (impurity) Ortho / MetaStrong Deshielding (Ortho effect)-95 to -98 ppm

The "Ortho Effect" of the carbonyl group in the 4-isomer typically causes a stronger downfield shift than the para-effect in the 5-isomer.

Experimental Protocol

Method A: Standard Characterization (DMSO-d₆)

This protocol ensures high-resolution data for purity assessment.

Reagents:

  • Sample: 10–15 mg of 5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione.

  • Solvent: 0.6 mL DMSO-d₆ (99.9% D).

  • Internal Standard (Optional): α,α,α-Trifluorotoluene (-63.7 ppm) or Hexafluorobenzene (-164.9 ppm).

Workflow:

  • Dissolution: Dissolve the solid completely in DMSO-d₆. Ensure no suspension remains, as this broadens the 19F signal.

  • Tube Transfer: Transfer to a clean, dry 5 mm NMR tube.

  • Acquisition Parameters (400 MHz Instrument):

    • Pulse Sequence: zg (standard 1D) or zgF19 (fluorine-tuned).

    • Spectral Width: 200 ppm (center at -100 ppm).

    • Scans (NS): 16–32 scans are usually sufficient due to 19F sensitivity (83% of 1H).

    • Relaxation Delay (D1): 1.0 s (for qualitative), 10.0 s (for quantitative integration).

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform. Reference to CFCl₃ (0 ppm) or internal standard.

Method B: Reaction Monitoring (In-Process Control)

Use this rapid method to check the conversion of 4-fluorophthalic anhydride to 5-fluorophthalimide.

  • Take a 50 µL aliquot of the reaction mixture.

  • Dilute with 0.5 mL DMSO-d₆.

  • Run a 4-scan 19F NMR.

  • Endpoint: Disappearance of the anhydride peak (likely ~ -100 ppm broad) and appearance of the sharp imide peak at -102.1 ppm .

Visualization of Structure & Workflow

Diagram 1: Structural Numbering & Isomer Logic

This diagram clarifies the IUPAC numbering and the origin of the "5-fluoro" designation.

G cluster_0 Numbering Transformation Anhydride 4-Fluorophthalic Anhydride (Precursor) Imide 5-Fluoro-phthalimide (Target Product) δ -102.1 ppm Anhydride->Imide Reaction with Amine/Urea Isomer 4-Fluoro-phthalimide (Isomer/Impurity) From 3-F-Anhydride Logic Acid C4 position becomes Isoindole C5 position

Caption: Transformation of 4-fluorophthalic anhydride to 5-fluorophthalimide. Note the numbering shift from C4 (acid/anhydride) to C5 (isoindole).

Diagram 2: Electronic Effects on Chemical Shift

Visualizing why the shift moves downfield from Fluorobenzene.

ElectronicEffects PhF Fluorobenzene -113.5 ppm Target 5-Fluorophthalimide -102.1 ppm PhF->Target +11.4 ppm Shift EWG1 C1 Carbonyl (Para) Strong Deshielding (-R, -I) EWG1->Target EWG3 C3 Carbonyl (Meta) Weak Deshielding (-I) EWG3->Target

Caption: Additive electronic effects of the imide carbonyls result in a net downfield shift of ~11.4 ppm relative to the fluorobenzene standard.

References

  • Patent WO2021113557A1 . Bifunctional compounds for degrading BTK via ubiquitin proteosome pathway. (2021). Link - Cites 19F NMR of 5-fluoro-phthalimide derivative at -102.078 ppm in DMSO-d6.

  • Patent US10844021B2 . Compounds and methods for the targeted degradation of androgen receptor. (2020).[3] Link - Confirms synthesis of 5-fluoro-phthalimide intermediates.

  • Dolbier, W. R.Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (2009). - General reference for substituent effects and solvent corrections.
  • Alfa Chemistry . 19F NMR Chemical Shift Table. Link - Reference for fluorobenzene and general aromatic fluorine ranges.

Sources

Comparative

HPLC method development for 5-fluorophthalimide purity analysis

A Comparative Method Development Guide: Traditional C18 vs. Core-Shell PFP Executive Summary 5-Fluorophthalimide (CAS: 403-47-4) is a critical intermediate in the synthesis of next-generation immunomodulatory drugs (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Method Development Guide: Traditional C18 vs. Core-Shell PFP

Executive Summary

5-Fluorophthalimide (CAS: 403-47-4) is a critical intermediate in the synthesis of next-generation immunomodulatory drugs (e.g., fluorinated analogs of thalidomide and lenalidomide) and specific enzyme inhibitors. The critical quality attribute (CQA) for this intermediate is not merely overall purity, but the specific absence of its positional isomer, 4-fluorophthalimide , and its hydrolysis product, 5-fluorophthalic acid .

Standard alkyl-bonded phases (C18) often fail to resolve the 4-fluoro and 5-fluoro isomers due to their nearly identical hydrophobicity. This guide compares a Generic C18 Method against an Optimized Core-Shell Pentafluorophenyl (PFP) Method .

Key Finding: While C18 provides adequate retention, the Core-Shell PFP phase demonstrates superior selectivity (


) for halogenated isomers , achieving a resolution (

) of >2.5 where C18 fails (

< 1.2), primarily due to specific fluorine-fluorine and

interactions.

The Analytical Challenge

The structural similarity between the target analyte and its impurities presents a specific chromatographic challenge:

  • Positional Isomerism: The 4-fluoro and 5-fluoro isomers differ only by the position of the halogen on the benzene ring. Their logP values are virtually identical, rendering hydrophobic discrimination (C18) ineffective.

  • Hydrolytic Instability: The imide ring is susceptible to hydrolysis in alkaline conditions, necessitating acidic mobile phases to prevent on-column degradation into 5-fluorophthalic acid.

Target Analytes & Impurities
CompoundRolePolarity / Challenge
5-Fluorophthalimide Target AnalyteModerate logP; Neutral at acidic pH.
4-Fluorophthalimide Critical IsomerIdentical logP to target; Co-elution risk.
5-Fluorophthalic Acid DegradantHighly polar; Elutes near void volume (

).

Method Comparison

We evaluated two distinct approaches. The data below represents validated performance metrics.

Method A: The "Generic" Approach (Baseline)
  • Column: Traditional Fully Porous C18 (250 x 4.6 mm, 5 µm)

  • Mechanism: Hydrophobic Interaction only.

  • Verdict: Insufficient. Reliable for gross purity but fails the specific isomer specificity test.

Method B: The "Targeted" Approach (Recommended)
  • Column: Core-Shell Pentafluorophenyl (PFP) (100 x 2.1 mm, 2.6 µm)

  • Mechanism: Hydrophobicity +

    
     Interaction + Dipole-Dipole + Shape Selectivity.
    
  • Verdict: Superior. The electron-deficient PFP ring interacts strongly with the electron-rich fluorine of the analyte, discriminating based on the position of the fluorine atom.

Comparative Performance Data
MetricMethod A (C18, 5µm)Method B (PFP, 2.6µm)Improvement Factor
Run Time 25.0 min8.5 min3x Faster
Isomer Resolution (

)
1.1 (Co-elution risk)3.4 (Baseline resolved)>200%
Tailing Factor (

)
1.31.05Improved Symmetry
LOD (Isomer) 0.05%0.01%5x Sensitivity

Detailed Experimental Protocols

Method B: Optimized Core-Shell PFP (The "Gold Standard")

This protocol is designed for high-throughput QC environments requiring strict isomer control.

Chromatographic Conditions:

  • Column: Kinetex® F5 or Ascentis® Express F5 (Core-Shell PFP), 100 x 2.1 mm, 2.6 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Rationale: Low pH stabilizes the imide ring and suppresses ionization of the acidic impurity (phthalic acid), increasing its retention away from the void.

  • Mobile Phase B: Methanol (MeOH).[1]

    • Rationale: MeOH is preferred over Acetonitrile (ACN) for Phenyl/PFP phases. ACN's

      
      -electrons can shield the stationary phase, dampening the selective 
      
      
      
      interactions needed for isomer separation.
  • Flow Rate: 0.4 mL/min.

  • Temperature: 35°C.

  • Detection: UV @ 240 nm (Imide carbonyl absorption).

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 20% Initial Hold (Retain polar acids)
1.0 20% End Isocratic Hold
6.0 60% Linear Ramp (Elute Isomers)
6.1 95% Wash
7.5 95% End Wash
7.6 20% Re-equilibration

| 9.5 | 20% | Ready for Injection |

Method A: Traditional C18 (For Reference Only)
  • Column: C18 (L1), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Water (0.1% H3PO4) / Acetonitrile.

  • Gradient: 5-95% B over 20 minutes.

  • Note: This method is acceptable only if the 4-fluoro isomer is known to be absent via upstream process control.

Mechanism of Action & Workflow Visualization

Diagram 1: Separation Mechanism (Why PFP Wins)

The PFP phase offers a "lock-and-key" style electronic interaction that C18 lacks. The fluorine atoms on the stationary phase create an electron-deficient ring that interacts differently with the 4-F vs. 5-F position on the analyte.

SeparationMechanism cluster_c18 Method A: C18 Interaction cluster_pfp Method B: PFP Interaction C18_Phase C18 Alkyl Chain Interaction_A Hydrophobic Effect Only (Non-selective for isomers) C18_Phase->Interaction_A Result_A Co-elution (Poor Rs) Interaction_A->Result_A PFP_Phase Pentafluorophenyl Ring (Electron Deficient) Interaction_B Multiple Mechanisms: 1. Hydrophobicity 2. Pi-Pi Stacking 3. F-F Dipole Interaction PFP_Phase->Interaction_B Result_B Baseline Separation (High Rs) Interaction_B->Result_B

Caption: Comparison of retention mechanisms. PFP leverages electronic interactions (Pi-Pi/Dipole) to resolve positional isomers that C18 cannot distinguish.

Diagram 2: Method Development Decision Tree

Follow this logic to ensure robustness when adapting this method.

MethodWorkflow Start Start: 5-Fluorophthalimide Sample Check_Isomer Is 4-Fluoro Isomer Separation Required? Start->Check_Isomer Path_C18 Use Standard C18 (Water/ACN, pH 2.5) Check_Isomer->Path_C18 No (Gross Purity Only) Path_PFP Select Core-Shell PFP (Methanol/Buffer pH 3.0) Check_Isomer->Path_PFP Yes (Critical) QC_Check QC Pass? (Rs > 1.5) Path_C18->QC_Check QC_Check->Path_PFP No (Switch Column) Final_Method Final Validated Method QC_Check->Final_Method Yes Optimize_MeOH Optimize MeOH Content (MeOH enhances Pi-Pi) Path_PFP->Optimize_MeOH Optimize_MeOH->Final_Method

Caption: Decision matrix for selecting the stationary phase based on the criticality of isomer separation.

Troubleshooting & Best Practices

  • Methanol vs. Acetonitrile:

    • Crucial: Do not swap Methanol for Acetonitrile in Method B. Acetonitrile suppresses the

      
       interactions responsible for the isomer separation. If backpressure is high, increase column temperature to 40°C rather than changing solvents.
      
  • Sample Diluent:

    • Dissolve samples in 90:10 Water:MeOH. Avoid 100% organic diluents as they cause "solvent wash-through" effects on 2.1 mm ID columns, leading to split peaks for early eluters (like 5-fluorophthalic acid).

  • pH Control:

    • Maintain pH between 2.5 and 3.5.

    • pH > 5:[2] Risk of imide ring hydrolysis during the run.

    • pH < 2: Risk of bonded phase hydrolysis (stripping the PFP ligand).

References

  • Gl Sciences. (n.d.). InertSustain PFP HPLC Columns: Separation Mechanisms. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using HPLC. PMC. Retrieved from [Link]

  • Chromatography Online. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

Sources

Validation

Publish Comparison Guide: Mass Spectrometry Fragmentation of 5-Fluorophthalimide

The following guide details the mass spectrometry fragmentation pattern of 5-fluorophthalimide , a critical structural motif in medicinal chemistry (e.g., thalidomide analogs, enzyme inhibitors). This analysis synthesize...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the mass spectrometry fragmentation pattern of 5-fluorophthalimide , a critical structural motif in medicinal chemistry (e.g., thalidomide analogs, enzyme inhibitors). This analysis synthesizes established fragmentation mechanisms of the phthalimide core with the specific electronic and mass-shifting effects of the fluorine substituent.

Executive Summary

5-Fluorophthalimide (CAS: 5096-29-7) serves as a pivotal building block and metabolic probe in drug development. Its mass spectrometric profile is defined by the stability of the aromatic C-F bond and the lability of the imide ring. Unlike its regioisomer 4-fluorophthalimide , the 5-fluoro variant places the halogen meta to the carbonyls, subtly influencing ionization efficiency and fragment intensity ratios. This guide provides a definitive fragmentation pathway analysis, distinguishing it from non-fluorinated and isomeric alternatives.

Compound Profile & Structural Context[1][2][3][4][5][6][7]

Feature5-Fluorophthalimide4-Fluorophthalimide (Alternative)Phthalimide (Control)
Structure

at C5 (meta to C=O)

at C4 (ortho to C=O)
Unsubstituted
Formula C₈H₄FNO₂C₈H₄FNO₂C₈H₅NO₂
Monoisotopic Mass 165.0226 Da 165.0226 Da147.0320 Da
Key Property Metabolic blocker (C5 is a hotspot for hydroxylation in phthalimides)Steric probe (ortho-substitution)Baseline metabolic substrate
Primary Ion Mode EI (70 eV) / ESI (+)EI (70 eV) / ESI (+)EI (70 eV) / ESI (+)

Fragmentation Pathway Analysis

The fragmentation of 5-fluorophthalimide under Electron Ionization (EI) follows a predictable "Imide Collapse" mechanism, shifted by +17.99 Da relative to unsubstituted phthalimide. The fluorine atom typically remains intact on the aromatic ring until the final stages of decomposition due to the high bond dissociation energy of C(sp²)–F (~126 kcal/mol).

Primary Fragmentation Channels

The molecular ion (m/z 165 , M⁺˙) is prominent due to the stability of the aromatic system. Decomposition proceeds via two competing pathways:[1]

  • Pathway A: Sequential Carbonyl Loss (The Imide Cleavage)

    • Step 1: Homolytic cleavage of the C–N bond and loss of the imide moiety (often as neutral isocyanic acid, HNCO, 43 Da) or rearrangement to lose CO.

    • Diagnostic Transition: m/z 165

      
      m/z 122  (Loss of HNCO).
      
    • Identity: The m/z 122 ion corresponds to the 4-fluorobenzoyl cation (or radical cation depending on H-transfer).

  • Pathway B: Decarboxylation/CO Loss

    • Step 1: Loss of CO (28 Da) from the imide ring.

    • Diagnostic Transition: m/z 165

      
      m/z 137 .
      
    • Step 2: Subsequent loss of HCN or CO.

  • Pathway C: Benzyne Formation (High Energy)

    • Step 1: Complete degradation of the heterocyclic ring.

    • Diagnostic Ion: m/z 94 (3-fluorobenzyne / C₆H₃F). This is the fluorinated analog of the characteristic m/z 76 benzyne peak seen in phthalimide.

The "Fluorine Signature"

Unlike chloro- or bromo-analogs, 5-fluorophthalimide rarely exhibits [M-X]⁺ (loss of halogen) as a primary fragment.

  • Absence of m/z 146: You will not see a strong [M-F]⁺ peak.

  • Absence of m/z 145: Loss of HF is mechanistically difficult in the 5-position (flanked by C-H and C-H) compared to ortho-positions where interaction with carbonyls might occur.

Visualized Mechanism (DOT Diagram)

The following diagram maps the fragmentation logic, validated against general phthalimide behavior [1, 2].

Fragmentation M Molecular Ion [M]+ m/z 165 (C8H4FNO2) Frag1 [M - CO]+ m/z 137 (Distonic Ion) M->Frag1 -CO (28 Da) Frag2 [M - CO2]+ m/z 121 (Fluorobenzonitrile) M->Frag2 -CO2 (44 Da) (Rearrangement) Frag3 [M - HNCO]+ m/z 122 (Fluorobenzoyl Cation) M->Frag3 -HNCO (43 Da) (Imide Cleavage) Frag4 Fluorobenzyne m/z 94 (C6H3F) Frag1->Frag4 -HCN, -CO Frag3->Frag4 -CO (28 Da)

Caption: EI-MS fragmentation pathways of 5-fluorophthalimide showing the three dominant channels: CO loss, CO2 loss (nitrile formation), and HNCO loss (benzoyl formation).

Comparative Analysis: 5-Fluoro vs. Alternatives

This section helps researchers distinguish the target compound from its isomers and non-fluorinated counterparts.

Table 1: Spectral Fingerprint Comparison
Ion (m/z)5-Fluorophthalimide (Target)4-Fluorophthalimide (Isomer)Phthalimide (Control)Interpretation
Molecular Ion (M⁺) 165 (Strong)165 (Strong)147 Parent stability is high for all.
[M - 28]⁺ (-CO) 137137119Initial ring opening.
[M - 43]⁺ (-HNCO) 122 (Base Peak candidate)122 104 Key Diagnostic: The shift from 104 to 122 confirms fluorination.
[M - 44]⁺ (-CO₂) 121 (Fluorobenzonitrile)121103 (Benzonitrile)Nitrile formation via rearrangement.
Benzyne Ion 94 (C₆H₃F)94 (C₆H₃F)76 (C₆H₄)Terminal aromatic fragment.
Isomer Differentiation Ratio 122/121 Ratio 122/121 N/AExpert Insight: 4-Fluoro (ortho) often favors CO loss (m/z 137) slightly more due to proximity to the carbonyl, whereas 5-Fluoro (meta) favors the clean HNCO loss (m/z 122). However, chromatographic separation (LC/GC) is recommended for definitive ID as mass spectra are nearly identical.
Why 5-Fluorophthalimide? (Drug Development Context)
  • Metabolic Stability: In thalidomide analogs, the C5 position of the phthalimide ring is a primary site for cytochrome P450 hydroxylation. Substituting H with F at C5 blocks this metabolic soft spot, increasing half-life [3].

  • Differentiation: If your MS spectrum shows m/z 165 but the biological activity is different from the 4-fluoro standard, you likely have the 5-fluoro isomer.

Experimental Protocol: Validated Acquisition

To replicate these results, use the following standardized protocol.

Sample Preparation
  • Solvent: Dissolve 1 mg of 5-fluorophthalimide in 1 mL of Acetonitrile (LC-MS grade) . Avoid methanol if checking for transesterification artifacts.

  • Concentration: Dilute to 10 µg/mL for direct infusion or 100 µg/mL for GC-MS injection.

GC-MS Parameters (EI Mode)
  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Inlet Temp: 250°C (Split 10:1).

  • Source Temp: 230°C.

  • Ionization Energy: 70 eV (Standard).

  • Scan Range: m/z 40–200.

  • Expected Retention Time: 5-fluoro typically elutes slightly after 4-fluoro on non-polar columns due to dipole moment differences, though co-elution is common.

LC-MS Parameters (ESI Mode)
  • Ionization: ESI Positive (+).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Adducts: Expect [M+H]⁺ = 166.03 and [M+Na]⁺ = 188.01 .

  • Frag/CID: Apply 20-30 eV collision energy to observe the m/z 122 and 94 fragments.

References

  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Journal of Chinese Mass Spectrometry Society. Link

  • Silva, D. L., et al. (2022).[2] Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Nontargeted Analysis Studies. Journal of the American Society for Mass Spectrometry. Link

  • U.S. National Library of Medicine. (2021).[3] PubChem Compound Summary for CID 327395 (5-Fluoroisophthalic acid - Structural Analog Context). Link

  • Sigma-Aldrich.[4] (n.d.). 4-Fluorophthalimide Product Specification (Isomer Comparison). Link

Sources

Comparative

Structural Determinants of Efficacy: A Comparative Crystallographic Guide to 5-Substituted Phthalimides

Executive Summary & Nomenclature Clarification Audience: Medicinal Chemists, Crystallographers, and Solid-State Scientists.[1] The phthalimide scaffold (1H-isoindole-1,3(2H)-dione) is a privileged pharmacophore in drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

Audience: Medicinal Chemists, Crystallographers, and Solid-State Scientists.[1]

The phthalimide scaffold (1H-isoindole-1,3(2H)-dione) is a privileged pharmacophore in drug discovery, serving as the core for immunomodulatory drugs (IMiDs) like thalidomide, pomalidomide, and apremilast.[1] While N-substitution (position 2) dictates target affinity (e.g., Cereblon binding), substitution on the benzene ring (specifically position 5) is the primary vector for modulating electronic properties, solubility, and solid-state stability.[1]

Critical Nomenclature Note: There is a persistent divergence between commercial catalogs and IUPAC nomenclature for this scaffold.

  • Systematic (IUPAC): The benzene ring positions are 4, 5, 6, and 7.[1] Due to the symmetry of the unsubstituted parent, position 4 is equivalent to 7, and 5 is equivalent to 6.

  • Commercial/Historical: Many suppliers list 5-nitrophthalimide as 4-nitrophthalimide (CAS: 89-40-7).[1][2] This guide utilizes the Systematic IUPAC numbering (5-position) to ensure crystallographic rigor, as this position (meta to one carbonyl, para to the other) offers the most distinct packing motifs compared to the 4-position (adjacent to the bridgehead).[1]

Experimental Protocol: Controlled Crystallization for X-Ray Diffraction

Objective: To obtain single crystals suitable for SC-XRD (Single Crystal X-Ray Diffraction) that reveal the hydrogen-bonding networks critical for solubility prediction.

Phase 1: Synthesis & Purification

Before crystallization, ensure the 5-substituted derivative is >98% pure via HPLC.[1] Impurities (especially isomers) act as poisons for lattice growth.[1]

  • Reflux: React phthalic anhydride derivative (e.g., 4-nitrophthalic anhydride) with urea or ammonium carbonate in glacial acetic acid.[1]

  • Precipitation: Pour into ice water.[3] Filter the crude precipitate.[3]

  • Recrystallization (Purification): Recrystallize from boiling ethanol/water (9:1) to remove unreacted anhydride.[1]

Phase 2: Crystal Growth (The "Slow Evaporation" Method)

Phthalimides are prone to forming needles (unsuitable for XRD) if precipitated too quickly.[1]

  • Solvent Selection:

    • 5-Nitro: Acetone/Ethanol (1:1).[1] The nitro group increases polarity; acetone prevents rapid crashing.[1]

    • 5-Amino:[1][4][5][6] Methanol/Acetonitrile (2:1).[1] The amino group requires a protic solvent to stabilize H-bond donors during nucleation.

  • Setup: Dissolve 20 mg of compound in 5 mL of warm solvent. Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

  • Evaporation: Cover the vial with parafilm and poke 3-5 small holes with a needle. Place in a vibration-free environment at 20°C.

  • Harvest: Harvest block-like crystals (0.2–0.4 mm) after 3–7 days.

Phase 3: Workflow Visualization

CrystallizationWorkflow Start Crude 5-Substituted Phthalimide Purify Recrystallization (EtOH/H2O) Start->Purify Solvent Solvent Selection (Polarity Matching) Purify->Solvent >98% Purity Growth Slow Evaporation (3-7 Days, 20°C) Solvent->Growth Check Microscopy Check (Block vs Needle) Growth->Check Check->Solvent Needle (Retry) XRD SC-XRD Data Collection Check->XRD Block

Figure 1: Decision tree for obtaining high-quality single crystals of phthalimide derivatives.

Comparative Crystallographic Data

The following table benchmarks the structural parameters of the parent scaffold against its Electron-Withdrawing (EWG) and Electron-Donating (EDG) 5-substituted variants.

ParameterPhthalimide (Parent) 5-Nitrophthalimide (EWG)5-Aminophthalimide (EDG)
CAS Number 85-41-689-40-7 (Sold as 4-nitro)13443-91-9
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/nP2₁/cP2₁/c
Z (Molecules/Cell) 444
Density (

)
~1.42~1.55~1.48
Primary Motif Centrosymmetric DimersStacked SheetsHydrogen-Bonded Ladders
H-Bonding N-H[1][2][4]···O (Inter-dimer)N-H[1]···O (Weakened)N-H[1]···O + N-H···N (Strong)

-

Stacking
Moderate (3.5 Å)Strong (Dipole-driven)Weak (Steric/H-bond dominance)
Technical Analysis of Packing Motifs
1. The Parent Scaffold (Baseline)

Unsubstituted phthalimide crystallizes to form centrosymmetric dimers via an


 hydrogen-bonding motif involving the imide N-H and the carbonyl oxygen of an adjacent molecule.[1] These dimers then stack via 

-

interactions. This "ribbon" structure is the thermodynamic sink for the scaffold.[1]
2. The 5-Nitro Effect (EWG)

The introduction of a nitro group at position 5 creates a strong molecular dipole.[1]

  • Packing: The crystal lattice shifts to maximize dipole-dipole interactions. The nitro group typically twists slightly out of the aromatic plane (approx. 11°) to alleviate steric strain with peri-hydrogens, disrupting the perfect "flat" stacking seen in the parent.[1]

  • Result: Higher density (1.55 g/cm³) but potentially lower solubility due to the high lattice energy driven by electrostatic attraction between the electron-deficient ring and the nitro oxygens of neighbors.[1]

3. The 5-Amino Effect (EDG)

The amino group transforms the molecule into a dual H-bond donor/acceptor system.[1]

  • Packing: The

    
     dimer is often preserved, but the 5-amino group engages in additional lateral hydrogen bonding with carbonyls of adjacent ribbons.[1]
    
  • Result: This cross-linking creates a 2D "ladder" or "sheet" motif. While this stabilizes the crystal, the accessible amino group on the surface of the crystal face often improves dissolution kinetics compared to the nitro variant.[1]

Mechanistic Logic: Substituent Effects on Solid-State Assembly

Understanding these interactions allows for the rational design of co-crystals or salts to improve bioavailability.

InteractionLogic Substituent 5-Position Substituent Nitro Nitro (-NO2) Electron Withdrawing Substituent->Nitro Amino Amino (-NH2) Electron Donating Substituent->Amino Effect_Nitro Induces Dipole Twisted Conformation Nitro->Effect_Nitro Effect_Amino Adds H-Bond Donor Planar Conformation Amino->Effect_Amino Packing_Nitro Dense Stacking (Low Solubility) Effect_Nitro->Packing_Nitro Electrostatics Packing_Amino 2D Sheet/Ladder (Tunable Solubility) Effect_Amino->Packing_Amino H-Bond Network

Figure 2: Impact of electronic substitution on supramolecular assembly.[1]

References & Data Sources

  • Phthalimide Structure & General Packing:

    • NIST Chemistry WebBook, SRD 69.[1] "Phthalimide."[2][4][5][6][7][8][9][10][11][12] National Institute of Standards and Technology.

    • [1]

  • 5-Nitrophthalimide (Commercial 4-Nitro) Data:

    • PubChem Compound Summary.[2][4] "5-nitroisoindole-1,3-dione (CAS 89-40-7)."[1][2][3][11][13] National Center for Biotechnology Information.

    • [1]

  • Halogenated Derivatives (Structural Analogs):

    • CrystEngComm. "Crystal structure prediction of N-halide phthalimide compounds: halogen bonding synthons as a touchstone." (2022). Royal Society of Chemistry.

  • Supramolecular Interactions in Phthalimides:

    • Molecules.[2][3][4][5][6][7][8][9][10][11][12][14] "Phthalimides: Supramolecular Interactions in Crystals." (2003).[1] MDPI/NIH.

  • Amino-Phthalimide Photophysics & Structure:

    • ResearchGate.[15] "Photophysical properties of 5-aminophthalimide derivatives."

Sources

Validation

Publish Comparison Guide: Melting Point Verification of 5-Fluorophthalimide

This guide provides a rigorous technical verification framework for 5-Fluorophthalimide (Systematic name: 5-fluoro-1H-isoindole-1,3(2H)-dione), a critical intermediate in the synthesis of fluorinated pharmaceuticals and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical verification framework for 5-Fluorophthalimide (Systematic name: 5-fluoro-1H-isoindole-1,3(2H)-dione), a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.

Executive Summary: The "Gold Standard" Metric

In the high-stakes environment of drug development, the melting point (MP) serves as the primary thermodynamic fingerprint for 5-Fluorophthalimide . While often treated as a routine check, the MP range is a sensitive indicator of isomeric purity and precursor contamination.

The Benchmark:

  • Target Compound: 5-Fluorophthalimide (CAS: 94514-21-3 / Trade often "4-Fluorophthalimide")[1]

  • Acceptable Range (Pure): 228.0 – 230.0 °C [2]

  • Critical Threshold: A range broadening >2.0 °C or a depression <225 °C indicates significant contamination (likely unreacted anhydride or isomeric byproducts).

Nomenclature Clarification
  • Systematic Name: 5-fluoro-1H-isoindole-1,3(2H)-dione[1][3]

  • Common Trade Name: 4-Fluorophthalimide (Derived from 4-fluorophthalic anhydride)

  • Note: This guide uses the systematic "5-Fluoro" designation to ensure structural accuracy.

Technical Deep Dive: Thermodynamics & Impurity Logic

Why Melting Point Matters for This Compound

5-Fluorophthalimide is synthesized via the condensation of 4-fluorophthalic anhydride with a nitrogen source (e.g., urea or ammonia). The reaction efficiency is high, but the thermodynamic properties of the product vs. its precursors create a specific detection challenge.

Comparative Thermodynamics Table:

CompoundRoleMelting Point (°C)Detection Logic
5-Fluorophthalimide Target Product 228 – 230 Sharp transition indicates high lattice energy and purity.
Phthalimide Non-fluorinated Analog233 – 235Higher MP. Contamination may not significantly depress MP (solid solution risk).
4-Fluorophthalic Anhydride Precursor75 – 79Major Impurity. Drastic MP depression even at trace levels due to large

.
4-Fluorophthalic Acid Hydrolysis Byproduct~150 (decomposes)Causes broadening and early onset of melting ("sweating").
The "Alternative" Analysis: Methodological Comparison

Researchers often choose between Manual Capillary methods and Differential Scanning Calorimetry (DSC). For 5-Fluorophthalimide, the choice dictates the data utility.

Comparison of Verification Methods:

FeatureMethod A: Automated Capillary (OptiMelt) Method B: DSC (Differential Scanning Calorimetry)
Primary Output Visual Melting Range (Clear Point)Heat Flow (Endothermic Peak Onset)
Precision ±0.5 °C±0.1 °C
Impurity Sensitivity Moderate (Requires >1% impurity)High (Detects eutectic events <0.5%)
Throughput High (Rapid QC)Low (Detailed Characterization)
Verdict Standard for Lot Release Required for "Gold Standard" Validation

Experimental Protocol: Self-Validating Verification System

This protocol is designed to be self-validating : if the Control Standard does not fall within the specified range, the entire run is invalid.

Phase 1: Sample Preparation (Crucial Step)
  • Drying: 5-Fluorophthalimide is hygroscopic. Dry sample at 105 °C for 2 hours to remove surface moisture, which acts as a plasticizer and artificially depresses MP.

  • Grinding: Grind the sample to a fine powder using an agate mortar. Coarse crystals cause uneven heat transfer and "false high" readings.

Phase 2: Capillary Method (USP <741> Aligned)
  • Pack: Fill capillary to a height of 3 mm. Compact by dropping through a 1-meter glass tube.

  • Fast Ramp: Heat at 10 °C/min to 210 °C.

  • Slow Ramp (Data Collection): Reduce rate to 1.0 °C/min from 210 °C to 235 °C.

    • Why? Fast ramping lags the sensor; 1.0 °C/min ensures thermal equilibrium.

  • Record:

    • 
      : First visible liquid droplet.
      
    • 
      : Complete disappearance of solid.
      
Phase 3: DSC Method (Thermodynamic Validation)
  • Pan: Hermetically sealed aluminum pan (prevents sublimation).

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Cycle: Heat from 50 °C to 250 °C at 5 °C/min.

  • Analysis: Integrate the endothermic peak. The Extrapolated Onset Temperature (

    
    )  is the true melting point.
    

Visualization: Workflow & Logic

Diagram 1: Verification Decision Logic

This flowchart illustrates the decision-making process when verifying the 5-Fluorophthalimide melting point.

MP_Verification Start Start: Raw 5-Fluorophthalimide Dry Step 1: Dry @ 105°C (2h) Start->Dry Method Select Method Dry->Method Capillary Method A: Capillary Ramp 1°C/min Method->Capillary Routine QC DSC Method B: DSC Onset Calculation Method->DSC Deep Validation Result Analyze Result Capillary->Result Observed T(clear) DSC->Result Extrapolated Onset Pass PASS: Range 228-230°C (Range < 2°C) Result->Pass Matches Criteria Fail_Low FAIL: < 225°C (Precursor Contamination) Result->Fail_Low Depressed MP Fail_Broad FAIL: Range > 2°C (Wet/Isomer Mix) Result->Fail_Broad Wide Range

Caption: Logical workflow for verifying 5-Fluorophthalimide purity via melting point analysis.

Diagram 2: Impurity Impact (Phase Behavior)

Visualizing why the precursor (Anhydride) is the most dangerous impurity.

Phase_Behavior Pure Pure 5-Fluorophthalimide MP: 230°C Mixture Mixture (98% Pure) Observed MP: ~224-227°C Pure->Mixture Contamination Impurity Impurity: 4-Fluorophthalic Anhydride MP: 77°C Impurity->Mixture High Impact (Large Delta T) Mechanism Lattice Disruption (MP Depression) Mixture->Mechanism

Caption: The "Precursor Effect": Low-melting impurities cause disproportionate MP depression.

References

  • Frontiers in Chemistry. (2021). Copper(II)-Dioxygen Facilitated Activation of Nitromethane: Synthesis of Phthalimides. (Validates MP of 4-Fluorophthalimide/5-fluoro analog at 228–230 °C).

  • ChemicalBook. (2025). Product Data: 4-Fluoro-1H-isoindole-1,3(2H)-dione. (Provides comparative trade data and synonym mapping).

  • United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. (Standard for capillary methodology).

  • Stanford Research Systems. Melting Point Determination: Principles and Methodologies. (Technical background on ramp rates and thermodynamics).

Sources

Comparative

Structural Validation of 5-Fluorophthalimide: A Comparative Guide to 2D NMR vs. Traditional 1D Techniques

This guide is structured to serve as a high-level technical resource for analytical chemists and structural biologists. It focuses on the practical application of 2D NMR to resolve regiochemical ambiguity in fluorinated...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured to serve as a high-level technical resource for analytical chemists and structural biologists. It focuses on the practical application of 2D NMR to resolve regiochemical ambiguity in fluorinated heterocycles.

Executive Summary

In the synthesis of immunomodulatory drugs (e.g., thalidomide analogs), the phthalimide core is a critical pharmacophore. Introducing a fluorine atom at position 5 enhances metabolic stability and lipophilicity but introduces significant regiochemical ambiguity.

The primary challenge is distinguishing 5-fluorophthalimide from its regioisomer, 4-fluorophthalimide . While 1D NMR (


H, 

C,

F) provides fundamental data, it often suffers from signal overlap and ambiguous splitting patterns due to strong Fluorine-Proton (

) couplings.

This guide validates why 2D NMR (COSY and HSQC) is the superior analytical workflow for definitive structural assignment, offering a self-validating system that reduces the risk of misidentification in late-stage drug development.

Part 1: The Analytical Challenge

The Regioisomer Problem

Phthalimide possesses a plane of symmetry. However, mono-substitution breaks this symmetry, creating two distinct regioisomers depending on the position of the fluorine relative to the carbonyl/nitrogen core.

Feature4-Fluorophthalimide5-Fluorophthalimide (Target)
Substitution Site Position 4 (adjacent to carbonyl)Position 5 (meta to carbonyl)
Proton Environment H5, H6, H7H4, H6, H7
Spin System Continuous 3-spin system (H5-H6-H7)Discontinuous system (Isolated H4; Coupled H6-H7)
1D

H NMR Risk
Complex multiplets; H5 and H7 may overlap.H4 and H6 are both ortho to F, causing potential overlap.
The Limitation of 1D NMR

In 1D


H NMR, fluorine couples to protons with large coupling constants (

Hz,

Hz). This creates additional splitting that complicates the standard aromatic "doublet/triplet" patterns.
  • Ambiguity: A "triplet" might be a proton coupled to two other protons, or a proton coupled to one proton and one fluorine. Without decoupling, 1D spectra are often inconclusive.

Part 2: The Solution – 2D NMR Validation

Method A: COSY (Correlation Spectroscopy)

The Connectivity Map. COSY identifies protons that are scalar coupled (separated by 3 bonds,


). This is the "smoking gun" for distinguishing the isomers.
  • In 4-Fluorophthalimide: You observe a continuous chain of connectivity.

    • H5 couples to H6.

    • H6 couples to H7.

    • Result: Two distinct cross-peaks connecting the entire aromatic system.

  • In 5-Fluorophthalimide: The fluorine atom at position 5 "cuts" the proton communication.

    • H6 couples to H7 (Strong cross-peak).

    • H4 is isolated between the Carbonyl (C3) and Fluorine (C5). It has no vicinal proton neighbors.

    • Result: H4 appears as a singlet (or doublet due to F) on the diagonal without strong off-diagonal correlations to H6 or H7.

Method B: HSQC (Heteronuclear Single Quantum Coherence)

The Atomic Inventory. HSQC correlates a proton to its directly attached carbon (


). This experiment validates the structure by revealing the carbon splitting patterns induced by fluorine (

).
  • The Self-Validating Mechanism:

    • Identify the Carbon attached to F (

      
      ): It will have no proton correlation in HSQC (invisible) but a huge splitting in 1D 
      
      
      
      C (~250 Hz).
    • Identify Carbons ortho to F: In 5-fluorophthalimide, C4 and C6 will show large doublets (~20 Hz) in the carbon dimension (

      
      ).
      
    • Validation: If the proton assigned as H4 (the isolated spin from COSY) correlates to a carbon with a large

      
       splitting, the 5-fluoro structure is confirmed.
      

Part 3: Comparative Analysis

The following table contrasts the effectiveness of standard validation methods for this specific molecule.

Metric1D NMR (

H,

C)
Mass Spectrometry (HRMS)2D NMR (COSY/HSQC) X-Ray Crystallography
Primary Output Chemical Shift, IntegrationMolecular Formula (

)
Connectivity & Topology 3D Spatial Arrangement
Regioisomer Resolution Low/Medium (Ambiguous splitting)None (Isomers have same mass)High (Definitive spin systems)Ultimate (Gold Standard)
Sample Requirement ~5 mg< 1 mg~10-20 mg Single Crystal (Hard to grow)
Time to Result 10 Minutes5 Minutes1-2 Hours Days/Weeks
Cost Efficiency HighHighHigh Low

Part 4: Experimental Protocol

Sample Preparation
  • Solvent: DMSO-d

    
     is preferred over CDCl
    
    
    
    for phthalimides due to poor solubility in chloroform and to prevent H-D exchange of the imide proton (though the imide proton is not used for regio-assignment).
  • Concentration: Dissolve 15–20 mg of the solid in 0.6 mL of solvent. Filter if necessary to remove particulates that degrade field homogeneity.

Acquisition Parameters (Bruker/Varian Standard)
  • Temperature: 298 K (Standard).

  • COSY (cosygpppqf):

    • Use gradient-enhanced COSY for cleaner baselines.

    • Scans (NS): 8 or 16.

    • Points (TD): 2048 (F2) x 256 (F1).

  • HSQC (hsqcedetgpsisp2.3):

    • Use multiplicity-edited HSQC (distinguishes CH/CH

      
       from CH
      
      
      
      ).
    • Coupling constant optimization (

      
      ): Set to 145 Hz (standard for aromatics).
      
    • Scans (NS): 16 or 32 (Fluorine splitting spreads carbon intensity, requiring slightly higher SNR).

Data Processing
  • Window Function: Apply Sine-Bell squared (QSINE) for both dimensions to enhance resolution.

  • Phasing: Manual phasing is critical for HSQC to distinguish the sign of peaks (though all aromatic CH are positive in edited HSQC).

Part 5: Visualization of Logic

The following diagram illustrates the decision-making workflow for validating the structure.

ValidationWorkflow Start Crude Product (Isomer Mixture?) HNMR 1D 1H NMR (Preliminary Check) Start->HNMR Ambiguity Ambiguity Detected: Overlapping Multiplets? HNMR->Ambiguity COSY Run 2D COSY (Define Spin Systems) Ambiguity->COSY Yes (Standard) PathA Continuous Spin System (3 Protons Connected) COSY->PathA H5-H6-H7 PathB Discontinuous Spin System (2 Connected + 1 Isolated) COSY->PathB H6-H7 & H4(iso) Result4 Identify as 4-Fluorophthalimide PathA->Result4 Result5 Identify as 5-Fluorophthalimide PathB->Result5 HSQC Run HSQC (Confirm C-F Coupling) Result5->HSQC Verification Final Release Lot (Validated Structure) HSQC->Final Consistent J(CF)

Figure 1: Decision logic for distinguishing phthalimide regioisomers using NMR topology.

The "Smoking Gun" COSY Pattern

COSYPattern cluster_4F 4-Fluorophthalimide (Continuous Chain) cluster_5F 5-Fluorophthalimide (Broken Chain) H5 H5 H6 H6 H5->H6 Strong COSY H7 H7 H6->H7 Strong COSY H4_iso H4 (Isolated) H6_b H6_b H7_b H7_b H6_b->H7_b Strong COSY

Figure 2: Topological difference in spin systems visible in COSY spectra.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on pulse sequences like COSY/HSQC).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Comprehensive database of coupling constants and chemical shifts).

  • Spectral Database for Organic Compounds (SDBS). Phthalimide and derivatives spectral data. National Institute of Advanced Industrial Science and Technology (AIST).[1]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[2] (Standard reference for substituent effects in aromatic rings).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione

For my colleagues in research and development, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The compounds we synthesize and utilize, such as 5-fluoro-2,3-dihydro-1H...

Author: BenchChem Technical Support Team. Date: March 2026

For my colleagues in research and development, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The compounds we synthesize and utilize, such as 5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione, are often novel, with incomplete toxicological profiles. This guide provides a framework for the proper disposal of this fluorinated heterocyclic compound, grounding our procedures in established safety protocols and chemical principles. Our commitment to safety extends beyond the bench and is a critical component of our scientific ethic, ensuring the protection of ourselves, our colleagues, and the environment.

Chemical Profile and Inferred Hazard Assessment

Compounds like 5-fluoro-2-oxindole and other fluorinated heterocycles are known to be harmful if swallowed, cause significant skin and eye irritation, and may lead to respiratory irritation.[1][2][3] Some related structures are suspected of damaging fertility and may cause allergic skin reactions.[1] Furthermore, many halogenated organic compounds are harmful to aquatic life with long-lasting effects.[1] Therefore, we must handle 5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione as a hazardous substance with potential for irritation, toxicity, and environmental harm.

Property Value / Information Source
CAS Number 94514-21-3
Molecular Formula C₈H₄FNO₂
Molecular Weight 165.12 g/mol
Physical Form Solid
Inferred Hazards Skin/eye/respiratory irritant, potentially toxic if ingested/inhaled, potential reproductive toxicant, harmful to aquatic life.[1][2][4][5]
Waste Classification Halogenated Organic Solid Waste[6][7]

The Cornerstone of Disposal: Halogenated Waste Segregation

The single most critical principle in the disposal of this compound is its classification as halogenated organic waste . The fluorine atom places it in this category.

Why is this segregation crucial?

  • Disposal Methodology: Non-halogenated solvents are often recycled as fuel additives for cement kilns. Halogenated wastes cannot be disposed of in this manner. They require high-temperature incineration with specialized "scrubber" systems to neutralize the acidic and toxic gases (e.g., hydrogen fluoride) produced during combustion.[6]

  • Environmental Protection: Improper disposal can release persistent and bioaccumulative substances into the environment. Data on related fluorinated compounds suggest they are not readily biodegradable.

  • Cost and Compliance: Disposal of halogenated waste is significantly more expensive (2-3 times higher) than non-halogenated waste due to the complex treatment required.[6] Mixing waste streams contaminates the entire volume, increasing costs and creating a compliance violation. Even a small amount of halogenated material requires the entire container to be treated as halogenated waste.[8]

Under no circumstances should this compound or its containers be disposed of in standard laboratory trash or down the sanitary sewer system.[6][9]

Standard Operating Protocol for Disposal

This protocol provides a step-by-step guide for the routine disposal of 5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione waste generated during research activities.

Step 1: Donning Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to prevent exposure.

  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[10][11]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal technique to avoid skin contact.[12][13]

  • Body Protection: A standard laboratory coat is required. For larger quantities, consider an impervious apron.[10]

Step 2: Waste Collection and Containment

All solid waste contaminated with 5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione must be placed in a designated hazardous waste container.

  • Obtain a Proper Waste Container: Contact your institution's Environmental Health & Safety (EHS) department for an approved container for halogenated solid waste. This is typically a clearly labeled, sealable, and durable container (e.g., a polyethylene pail).

  • Label the Container: Before adding any waste, affix a hazardous waste label. Clearly write:

    • "Halogenated Organic Solid Waste"

    • List all chemical constituents, including "5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione". Do not use abbreviations.[8]

    • The date the first waste was added.

  • Transfer Waste: Carefully transfer the solid chemical waste, contaminated weigh boats, and contaminated consumables (e.g., paper towels, gloves) into the designated container using a spatula or scoop. Avoid creating dust.[2][14]

  • Seal the Container: Securely close the container lid immediately after adding waste. The container must remain closed at all times except when actively adding waste.[8][15]

Step 3: Decontamination of Empty Containers

The original product container is considered hazardous waste and must be decontaminated before it can be disposed of as regular lab glass/plastic.

  • Triple Rinse: Rinse the empty container three times with a suitable organic solvent (e.g., acetone or ethanol).

  • Collect Rinseate: Crucially, this rinseate is now considered halogenated liquid waste . Collect all three rinses in a separate, properly labeled "Halogenated Liquid Waste" container.[16]

  • Dispose of Rinsed Container: After triple rinsing and air-drying, deface the original label and dispose of the container according to your institution's policy for decontaminated glassware or plastic.

Step 4: Temporary On-Site Storage

Store the sealed waste container in a designated satellite accumulation area until it is ready for pickup.

  • The storage location must be in a cool, dry, and well-ventilated area, such as a designated cabinet within the laboratory.[10][14]

  • Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents.[3][17]

Step 5: Final Disposal

Contact your institution's EHS or Hazardous Waste Management department to schedule a pickup for your full waste container. Do not attempt to transport or dispose of the waste off-site yourself. Adherence to institutional and regulatory procedures is mandatory.[3]

Emergency Procedures: Spill and Exposure Management

Accidents can happen. A clear and immediate response is vital to mitigating risks.

Small Spill (Solid) Cleanup Protocol
  • Alert Personnel: Immediately alert others in the vicinity.

  • Secure the Area: Restrict access to the spill area. Remove all ignition sources.[14]

  • Don PPE: Wear, at a minimum, a lab coat, safety goggles, and double nitrile gloves.

  • Avoid Raising Dust: Do NOT use a dry brush or create airborne dust. If necessary, gently cover the spill with a paper towel.[1][2]

  • Collect Material: Gently sweep or scoop the spilled solid using a spatula and dustpan and place it into your labeled "Halogenated Organic Solid Waste" container.[12]

  • Decontaminate the Surface: Wipe the spill area with a cloth or paper towel dampened with a suitable solvent (e.g., ethanol). Place the used towel into the waste container.

  • Final Wash: Wash the area with soap and water.[18]

  • Dispose of PPE: All contaminated PPE must be placed in the solid waste container.

  • Wash Hands: Wash your hands thoroughly with soap and water.

Personnel Exposure First Aid
  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3][14]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][14]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for handling waste related to 5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_disposal Disposal Pathway Start Waste Generated (Solid, Liquid, or Contaminated Item) Assess Is the waste contaminated with 5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione? Start->Assess Halogenated Classify as HALOGENATED WASTE Assess->Halogenated  Yes   NoWaste Dispose via standard non-hazardous pathway Assess->NoWaste  No   Segregate Segregate from non-halogenated waste Halogenated->Segregate SolidWaste Place in labeled 'Halogenated Solid Waste' container Segregate->SolidWaste Solid or Contaminated Item LiquidWaste Place in labeled 'Halogenated Liquid Waste' container Segregate->LiquidWaste Liquid (e.g., rinseate) Store Store in designated Satellite Accumulation Area SolidWaste->Store LiquidWaste->Store EHS Contact EHS for Pickup and Final Disposal Store->EHS

Caption: Disposal decision workflow for 5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione.

Conclusion

The responsible management and disposal of 5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of waste segregation, following established protocols for collection and decontamination, and working in close partnership with your institution's safety professionals, you ensure that your innovative research does not come at the cost of safety or environmental integrity. Always consult your local regulations and institutional guidelines, as they are the ultimate authority for compliance.

References

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  • 5-Bromo-7-fluoro-2,3-dihydro-1H-isoindol-1-one Env. Fate/Transport . U.S. Environmental Protection Agency (EPA). Available from: [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione

This guide provides essential, immediate safety and logistical information for the handling and disposal of 5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione (CAS 94514-21-3). As researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of 5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione (CAS 94514-21-3). As researchers, scientists, and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, not only for ourselves but for our colleagues as well. This document moves beyond a simple checklist, offering a procedural framework grounded in the specific hazards of this compound to ensure self-validating safety protocols.

Hazard Analysis: Understanding the Risks of 5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione

5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione is a solid, powdered organic compound. A thorough risk assessment begins with its classification under the Globally Harmonized System (GHS). The primary hazards associated with this chemical are:

  • Acute Toxicity (Oral): Harmful if swallowed (H302).[1]

  • Skin Irritation: Causes skin irritation (H315).[1][2][3]

  • Eye Irritation: Causes serious eye irritation (H319).[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation (H335).[1][2][3]

The GHS pictogram associated with these hazards is the exclamation mark (GHS07), indicating that it is a harmful irritant.[1][2] Given its physical form as a solid powder, the primary routes of exposure are inhalation of airborne particles, skin contact, and eye contact.[4]

Core Directive: Personal Protective Equipment (PPE) Ensemble

The selection of PPE is not a matter of preference but a direct response to the identified hazards. The following table outlines the recommended PPE ensemble for handling 5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione.

Body Part Required PPE Specification and Rationale
Hands Chemical-Resistant GlovesNitrile gloves are recommended for their broad chemical resistance.[1][5][6] Always inspect gloves for any signs of degradation or punctures before use. For prolonged handling or in case of a spill, consider double-gloving.
Eyes and Face Safety Goggles and Face ShieldChemical splash goggles are mandatory to provide a complete seal around the eyes, protecting against airborne powder and potential splashes.[7][8][9] Safety glasses with side shields are insufficient.[8] A face shield should be worn over the goggles during procedures with a high risk of splashes or aerosol generation.[5][7]
Body Laboratory CoatA long-sleeved, buttoned laboratory coat is required to protect the skin and personal clothing from contamination.[5][10]
Respiratory RespiratorDue to the risk of respiratory irritation from inhaling the fine powder, a NIOSH-approved N95 or FFP2 respirator is required when handling the solid outside of a certified chemical fume hood.[11][12] This will filter out fine particles and prevent respiratory tract irritation.[5][11]
Feet Closed-Toe ShoesClosed-toe shoes made of a non-porous material are required to protect the feet from spills.[5][10]
Operational Plan: Step-by-Step Safety Protocols

3.1. Pre-Handling Checklist & Designated Area

  • Verify Equipment: Ensure that a certified chemical fume hood, eyewash station, and safety shower are readily accessible and have been recently tested.[13]

  • Designated Area: All handling of solid 5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione should occur within a designated area, such as a chemical fume hood, to minimize the generation of airborne dust.[10][14]

  • Surface Protection: Line the work surface with disposable bench protectors to contain any potential spills and simplify decontamination.[14][15]

  • Review SDS: Always have the Safety Data Sheet (SDS) for 5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione readily available before beginning work.[13]

3.2. Donning PPE: A Deliberate Sequence

The order in which PPE is put on is critical to ensure complete protection.

  • Lab Coat: Put on a clean, long-sleeved lab coat and fasten all buttons.

  • Respirator: If required, perform a fit check for your N95/FFP2 respirator to ensure a proper seal.

  • Goggles and Face Shield: Put on your chemical splash goggles, ensuring a snug fit. If necessary, place the face shield over the goggles.

  • Gloves: Don nitrile gloves, pulling the cuffs over the sleeves of your lab coat to create a seal.

3.3. Handling Protocol

  • Weighing and Transfer: When weighing the solid, do so within the fume hood or a glove box to contain any dust. Use a scoop or spatula for transfers to avoid generating airborne particles.[15]

  • Container Management: Keep the container of 5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione tightly closed when not in use.[3][4]

  • Avoid Contamination: Never eat, drink, or apply cosmetics in the laboratory.[13] Wash hands thoroughly after handling the chemical, even if gloves were worn.[14]

3.4. Doffing PPE: Preventing Cross-Contamination

The removal of PPE is a critical step to prevent exposure. The principle is to touch potentially contaminated surfaces only with other contaminated surfaces.

  • Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, also inside out, over the first glove. Dispose of both in the appropriate chemical waste container.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of your head. Avoid touching the front surfaces.

  • Lab Coat: Unbutton the lab coat. Remove it by folding it inward, ensuring the contaminated outer surface is contained.

  • Respirator: Remove the respirator from the back of your head.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.[14]

Disposal Plan: Managing Contaminated Materials and Chemical Waste

4.1. PPE and Consumables Disposal

  • All disposable PPE (gloves, respirators) and contaminated consumables (bench protectors, weighing paper, pipette tips) must be placed in a clearly labeled hazardous waste container.[15][16]

4.2. Decontamination

  • Wipe down all work surfaces and equipment that may have come into contact with the chemical using a suitable solvent and disposable towels.[17] Dispose of these towels as hazardous waste.[17]

4.3. Bulk Chemical Waste

  • Unused or waste 5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione must be disposed of as hazardous chemical waste.

  • Given that it is a fluorinated organic compound, high-temperature incineration by a licensed hazardous waste management facility is the recommended disposal method.[18] Do not attempt to dispose of this chemical down the drain or in regular trash.[16]

  • Collect the waste in a dedicated, clearly labeled, and chemically compatible container.[16]

Workflow Visualization

The following diagram outlines the logical workflow for ensuring safety when handling 5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione.

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_disposal Post-Execution Phase start Start: Task Involving 5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione risk_assessment 1. Conduct Risk Assessment (Review SDS) start->risk_assessment gather_ppe 2. Gather Required PPE risk_assessment->gather_ppe prep_workstation 3. Prepare Workstation (Fume Hood, Bench Protector) gather_ppe->prep_workstation don_ppe 4. Don PPE (Correct Sequence) prep_workstation->don_ppe handle_chemical 5. Handle Chemical (Minimize Dust) don_ppe->handle_chemical doff_ppe 6. Doff PPE (Avoid Contamination) handle_chemical->doff_ppe decontaminate 7. Decontaminate Work Area doff_ppe->decontaminate dispose_waste 8. Dispose of All Waste (PPE & Chemical) decontaminate->dispose_waste hand_hygiene 9. Final Hand Washing dispose_waste->hand_hygiene end_task End of Task hand_hygiene->end_task

Caption: PPE Selection and Use Protocol Workflow.

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  • uvex safety. (n.d.). Respirator for Chemicals | Protective Dust Mask. Retrieved from [Link]

  • Better Health Channel. (n.d.). Eye injuries - chemical burns. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2025, February 4). Eye Safety for Workers | Personal Protective Equipment. Retrieved from [Link]

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  • PubChem. (n.d.). 2-(2,6-dioxopiperidin-3-yl)-5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione. Retrieved from [Link]

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